Product packaging for 2,6-Dichloro-9-nitroso-9H-purine(Cat. No.:)

2,6-Dichloro-9-nitroso-9H-purine

Cat. No.: B13863145
M. Wt: 218.00 g/mol
InChI Key: YKCODYAQQIYCEX-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-nitroso-9H-purine (CAS 2514773-56-7) is a versatile purine derivative with the molecular formula C5HCl2N5O and a molecular weight of 218.00 g/mol . This compound serves as a key synthetic intermediate and research chemical in medicinal chemistry, particularly in the development of novel anticancer agents. This chemical is a structurally significant building block for creating functionally diverse purine libraries. Research indicates that trisubstituted purine scaffolds are pivotal in the discovery of potent inhibitors for cyclin-dependent kinases (CDKs) and various receptor tyrosine kinases . These kinases play a critical role in cell differentiation, division, and survival, and their deregulation is often implicated in malignancies, including acute myeloid leukemia (AML) . The reactive chloro and nitroso groups on the purine core allow for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity . As a specialist intermediate, this compound is used in the synthesis of more complex molecules for biochemical screening and as an analytical standard . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl2N5O B13863145 2,6-Dichloro-9-nitroso-9H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HCl2N5O

Molecular Weight

218.00 g/mol

IUPAC Name

2,6-dichloro-9-nitrosopurine

InChI

InChI=1S/C5HCl2N5O/c6-3-2-4(10-5(7)9-3)12(11-13)1-8-2/h1H

InChI Key

YKCODYAQQIYCEX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1N=O)N=C(N=C2Cl)Cl

Origin of Product

United States

Foundational & Exploratory

2,6-Dichloro-9-nitroso-9H-purine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,6-dichloro-9-nitroso-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related purine (B94841) derivatives and the well-established chemistry of N-nitroso compounds to predict its characteristics. This guide covers its synthesis, reactivity, spectral properties, and potential biological significance, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is an N-nitroso derivative of 2,6-dichloropurine (B15474). The introduction of the nitroso group at the N9 position is expected to significantly influence the electronic properties and reactivity of the purine ring system. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be extrapolated.

PropertyPredicted/Inferred ValueSource/Basis for Prediction
CAS Number 2514773-56-7ChemicalBook[1]
Molecular Formula C₅HCl₂N₅ODerived from structure[2][3]
Molecular Weight 218.00 g/mol Calculated from molecular formula[3]
Appearance Pale yellow to yellow solidTypical for N-nitroso compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF)Based on the polarity of the purine and nitroso groups
SMILES ClC1=C2N(N=O)C=NC2=NC(Cl)=N1Veeprho[2]

Synthesis

Proposed Experimental Protocol:

Reaction: Nitrosation of 2,6-dichloro-9H-purine

Reagents:

  • 2,6-dichloro-9H-purine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl) or another strong acid

  • Alternatively, an organic nitrosating agent such as tert-butyl nitrite (TBN) could be used under non-aqueous conditions.[1]

Procedure (Aqueous Conditions):

  • Dissolve 2,6-dichloro-9H-purine in a suitable solvent, such as a mixture of water and a co-solvent to aid solubility.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated solution of a strong acid, like hydrochloric acid, to the stirred solution.

  • Add a solution of sodium nitrite in water dropwise to the acidic purine solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at low temperature for a specified period.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

It is important to note that N-nitroso compounds can be unstable and potentially carcinogenic, requiring appropriate safety precautions during synthesis and handling.[4][5]

Diagram of Proposed Synthesis Workflow:

G Proposed Synthesis Workflow for this compound A 2,6-dichloro-9H-purine + Solvent B Cooling to 0-5 °C A->B C Acidification (e.g., HCl) B->C D Dropwise addition of NaNO2 solution C->D E Reaction Stirring (0-5 °C) D->E F Work-up (Filtration/Extraction) E->F G Purification (Recrystallization/Chromatography) F->G H This compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient purine ring, the two chlorine substituents, and the N-nitroso group.

  • Nucleophilic Aromatic Substitution: The chlorine atoms at the C2 and C6 positions of the purine ring are expected to be susceptible to nucleophilic displacement, a common reaction for 2,6-dichloropurine and its derivatives. The N-nitroso group, being electron-withdrawing, may further activate the ring towards nucleophilic attack.

  • Reactions of the N-Nitroso Group: The N-nitroso group itself can undergo various reactions. It is known to be weakly electrophilic at the nitroso-nitrogen and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[6]

  • Decomposition: N-nitroso compounds can be unstable and may decompose under certain conditions, such as exposure to strong acids, bases, or UV light.[6][7] Protolytic denitrosation can occur under acidic conditions.[7]

  • Reduction: The nitroso group can be reduced to the corresponding hydrazine (B178648) or amine.

Spectral Properties (Predicted)

While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on the known spectra of related compounds.

Spectroscopy Predicted Features
¹H NMR A single proton signal for the C8-H of the purine ring would be expected. The chemical shift of this proton would likely be influenced by the N9-nitroso group. Due to the restricted rotation around the N-N bond in N-nitrosamines, it is possible to observe two distinct signals for the C8-H, corresponding to E/Z isomers.[8][9]
¹³C NMR Signals corresponding to the five carbon atoms of the purine ring. The chemical shifts of the carbons, particularly C8 and C4, would be affected by the N9-nitroso substituent. Similar to ¹H NMR, the presence of E/Z isomers could lead to a doubling of the carbon signals.[9]
IR Spectroscopy Characteristic absorption bands for the N=O stretching vibration are expected in the range of 1408-1486 cm⁻¹.[10] Another strong band corresponding to the N-N stretching vibration is anticipated between 1052 and 1106 cm⁻¹.[10]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern would be the loss of the nitroso group (NO), resulting in a prominent fragment ion.[11]

Biological Activity and Significance

Direct studies on the biological activity of this compound have not been reported. However, its chemical nature suggests several areas of potential biological relevance.

  • Carcinogenicity: N-nitroso compounds are a well-known class of potent carcinogens.[5][12] They can be metabolically activated in vivo to form highly reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[13][14] Therefore, this compound should be handled with extreme caution as a potential carcinogen.

  • Precursor for Drug Analogs: Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The 2,6-dichloropurine scaffold is a common starting material for the synthesis of a wide range of biologically active molecules.[15] The nitroso-purine derivative could potentially serve as an intermediate in the synthesis of novel purine-based therapeutic agents.

  • Signaling Pathway Interactions: The ultimate biological effects of this compound would likely stem from its interaction with cellular macromolecules, particularly DNA, following metabolic activation.

Diagram of Potential Carcinogenic Activation Pathway:

G Hypothetical Metabolic Activation Pathway A This compound B Metabolic Activation (e.g., Cytochrome P450) A->B C Formation of Reactive Electrophiles B->C D DNA Adduct Formation C->D E Mutation D->E F Carcinogenesis E->F

Caption: Hypothetical pathway for the carcinogenic action of N-nitroso purines.

Conclusion

This compound is a derivative of 2,6-dichloropurine with limited available experimental data. Based on the established chemistry of N-nitroso compounds and purine analogs, this technical guide provides a predictive overview of its chemical properties, synthesis, reactivity, and potential biological significance. The compound is likely a reactive intermediate and should be considered a potential carcinogen. Further experimental investigation is warranted to fully elucidate its chemical and biological profile and to explore its potential as a building block in medicinal chemistry.

Disclaimer

The information provided in this document is for research and informational purposes only. This compound is a chemical that should be handled only by qualified professionals in a laboratory setting with appropriate safety precautions. The predicted properties and protocols are based on chemical principles and may not have been experimentally validated.

References

Technical Guide: 2,6-Dichloro-9-nitroso-9H-purine (CAS 2514773-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 2,6-Dichloro-9-nitroso-9H-purine. As of the latest research, detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway involvement for this particular compound are not extensively documented in scientific literature. The information provided is based on data from chemical suppliers and general knowledge of related purine (B94841) derivatives.

Introduction

This compound is a substituted purine derivative. While research on its specific biological functions is limited, it is recognized primarily as an impurity associated with the synthesis of active pharmaceutical ingredients (APIs), notably Abacavir, an antiretroviral medication used in the treatment of HIV/AIDS.[1][2][3] The study of such impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a consolidated overview of the available technical data for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.[1][2][4][5][6]

PropertyValueReferences
CAS Number 2514773-56-7[1][2][4][5][6]
Molecular Formula C₅HCl₂N₅O[1][2][4]
Molecular Weight 218.00 g/mol [1][2][4]
Synonyms N-Nitroso-2,6-dichloropurine[1]
Canonical SMILES O=NN1C=NC2=C(Cl)N=C(Cl)N=C12[4]
Appearance Solid (form may vary)
Use Research chemical, API impurity[1][4]

Synthesis and Context

The general synthetic approach to related 2,6,9-trisubstituted purines often starts with 2,6-dichloropurine (B15474).[7][8] A plausible, though unconfirmed, pathway to the formation of this compound could involve the reaction of 2,6-dichloropurine with a nitrosating agent under specific conditions.

Below is a generalized workflow illustrating the synthesis of substituted purines, which provides context for the potential origin of this compound as a byproduct or intermediate.

G A 2,6-Dichloropurine C This compound A->C Nitrosation D Alkylation / Substitution Reactions A->D B Nitrosating Agent (e.g., Sodium Nitrite, Acidic Conditions) B->C E Other 2,6,9-Trisubstituted Purine Derivatives D->E

Generalized reaction scheme for purine derivatives.

Biological Activity and Signaling Pathways

There is a significant lack of specific data concerning the biological activity of this compound. While purine analogues, in general, are known to possess a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties, these findings cannot be directly extrapolated to this specific nitroso-derivative.[9][10][11][12]

Research into various 2,6,9-trisubstituted purine derivatives has identified their potential as apoptosis-inducing agents in cancer cell lines.[7][10][13] However, without experimental data, it is not possible to create a signaling pathway diagram for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the reviewed scientific literature. Research and development professionals interested in this compound would likely need to develop and validate their own methodologies. General methods for the synthesis of the precursor, 2,6-dichloropurine, are documented.[14][15] These protocols typically involve the cyclization of a pyrimidine (B1678525) derivative or the chlorination of a purine precursor.[14][15]

Conclusion

This compound (CAS 2514773-56-7) is a chemical compound primarily known as a process-related impurity in the manufacture of certain APIs. While its basic chemical properties are documented, there is a notable absence of in-depth technical information regarding its synthesis, biological activity, and mechanism of action in the public domain. For researchers in drug development, the significance of this compound currently lies in its role as an impurity that requires monitoring and control during pharmaceutical production. Further research is necessary to elucidate any potential biological effects or applications of this specific purine derivative.

References

An In-depth Technical Guide on the Proposed Mechanism of Formation for 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed mechanism for the formation of 2,6-dichloro-9-nitroso-9H-purine. While specific literature detailing the direct N-nitrosation of 2,6-dichloropurine (B15474) at the 9-position is not extensively available, a plausible mechanistic pathway can be postulated based on the well-established principles of N-nitrosation of secondary amines and heterocyclic compounds. This document provides a theoretical framework for this reaction, including a discussion of the requisite reagents and conditions, a summary of relevant synthetic data for the precursor molecule, and detailed diagrams to illustrate the proposed chemical transformations and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating purine (B94841) chemistry and the synthesis of novel nitroso compounds for potential applications in drug development.

Introduction

2,6-Dichloro-9H-purine is a critical intermediate in the synthesis of a wide array of biologically active purine derivatives, including antiviral and anticancer agents.[1][2][3] The introduction of a nitroso group at the N9 position to form this compound creates a molecule with potential for further functionalization and unique chemical reactivity. N-nitrosamines, the class of compounds to which this compound belongs, are typically formed by the reaction of a secondary amine with a nitrosating agent.[4][5][6] In the context of the purine ring system, the imino nitrogen at the 9-position of 2,6-dichloro-9H-purine can act as a nucleophile, analogous to a secondary amine, to initiate the nitrosation reaction.

Proposed Mechanism of Formation

The formation of this compound is proposed to proceed via an electrophilic substitution reaction at the N9 position of the purine ring. The key steps are outlined below:

Step 1: Formation of the Nitrosating Agent

The reaction is typically initiated by the in-situ formation of a potent nitrosating agent, most commonly the nitrosonium ion (NO⁺). This is achieved by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid, like hydrochloric acid (HCl).

NaNO₂ + HCl → HNO₂ + NaCl

HNO₂ + H⁺ ⇌ H₂O⁺–NO ⇌ H₂O + NO⁺

Step 2: Nucleophilic Attack by the Purine Nitrogen

The N9 nitrogen of 2,6-dichloro-9H-purine, being part of an imidazole (B134444) ring, possesses a lone pair of electrons and can act as a nucleophile. It attacks the electrophilic nitrosonium ion.

Step 3: Deprotonation

The resulting intermediate is a positively charged species that is unstable. A weak base, such as water or the chloride ion, abstracts the proton from the N9 nitrogen to yield the final product, this compound.

Visualizing the Proposed Mechanism

The following diagram, generated using Graphviz, illustrates the proposed reaction pathway.

G cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2 & 3: Nitrosation of 2,6-Dichloropurine NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O H_ion H⁺ Purine 2,6-Dichloro-9H-purine Intermediate Protonated Intermediate Purine->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Considerations and Data

Synthesis of 2,6-Dichloropurine (Precursor)

A common method for the synthesis of 2,6-dichloropurine involves the reaction of 2-amino-6-chloropurine (B14584) with a diazotizing agent in the presence of a chlorine source.[8]

Table 1: Summary of a Representative Synthesis of 2,6-Dichloropurine

ParameterValueReference
Starting Material2-Amino-6-chloropurine[8]
ReagentsSodium nitrite, Hydrochloric acid[8]
SolventWater[8]
Reaction Temperature15-20 °C[8]
Reaction Time1 hour[8]
Yield70.6% (in solution)[8]
Proposed Experimental Protocol for this compound

Based on general nitrosation procedures, a plausible experimental workflow can be proposed.

G cluster_workflow Proposed Experimental Workflow A Dissolve 2,6-dichloro-9H-purine in a suitable organic solvent B Cool the solution (e.g., 0-5 °C) A->B C Slowly add a solution of sodium nitrite in water B->C D Acidify the mixture dropwise with a strong acid (e.g., HCl) C->D E Stir at low temperature for a specified duration D->E F Quench the reaction (e.g., with a urea (B33335) solution) E->F G Extract the product with an organic solvent F->G H Purify by chromatography or recrystallization G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound would be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the purine ring and the absence of the N9-H proton.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the N-N=O stretching vibration, which is characteristic of N-nitroso compounds.

Conclusion

The formation of this compound is proposed to occur through a standard N-nitrosation mechanism involving the electrophilic attack of a nitrosonium ion on the N9 position of the 2,6-dichloropurine ring. While direct experimental evidence for this specific reaction is limited in the public domain, the proposed pathway is chemically sound and provides a strong basis for future experimental work. The synthesis and characterization of this compound could open new avenues for the development of novel purine-based therapeutics. Further research is warranted to validate this proposed mechanism and to explore the chemical and biological properties of this compound.

References

Technical Guide: A Framework for Stability Assessment of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific stability studies on 2,6-Dichloro-9-nitroso-9H-purine are not publicly available. This guide, therefore, provides a comprehensive framework and best-practice methodologies for conducting such stability assessments, based on established principles for novel pharmaceutical compounds and purine (B94841) derivatives.

Introduction

This compound is a substituted purine derivative of interest in medicinal chemistry and drug discovery. The stability of a drug substance is a critical attribute that influences its quality, safety, and efficacy.[1][2] Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and degradation products.[1][2] These studies are crucial for developing stable formulations, establishing appropriate storage conditions, and determining the shelf-life of a drug product.[1] This technical guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, in line with regulatory expectations set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]

Physicochemical Properties (Hypothetical)

A thorough understanding of the physicochemical properties of this compound is a prerequisite for designing stability studies. While experimental data is not available, Table 1 presents a hypothetical summary of key properties that should be determined.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical Value/MethodRationale/Instrumentation
Molecular FormulaC₅HN₄OCl₂Based on chemical structure
Molecular Weight219.98 g/mol Calculated from the molecular formula
AppearanceOff-white to pale yellow solidTypical for purine derivatives
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
pKaTo be determinedPotentiometric titration or UV-spectroscopy
SolubilityTo be determined in various solventsHPLC-UV or gravimetric analysis
LogPTo be determinedShake-flask method or computational prediction

Proposed Forced Degradation Studies

Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][3] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.[1]

Experimental Protocols

The following protocols outline the recommended stress conditions for this compound. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradation products that may not be relevant to real-time stability.[3]

3.1.1. Hydrolytic Stability

  • Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.1.2. Oxidative Stability

  • Objective: To assess the compound's sensitivity to oxidation.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature.

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Analyze the samples by a stability-indicating HPLC method.

3.1.3. Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Methodology:

    • Expose the solid drug substance and a solution of the compound to a light source according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples at the end of the exposure period.

3.1.4. Thermal Stability

  • Objective: To evaluate the impact of high temperature on the solid drug substance.

  • Methodology:

    • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) and under controlled humidity conditions (e.g., 75% RH).

    • Examine the sample at various time points (e.g., 1, 3, and 7 days).

    • Analyze the samples for degradation and changes in physical properties.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent drug and from each other.[3]

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[4][5] A reversed-phase C18 column is often suitable for purine derivatives.

  • Method Development: Method development should focus on achieving adequate resolution between the parent peak and all degradant peaks. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the degradants, which can aid in their identification.

  • Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products, which is a critical step in structure elucidation.[4]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Summarizing Forced Degradation Data for this compound

Stress ConditionTime (hours)Assay of Parent (%)Number of DegradantsMajor Degradant (% Area)
0.1 N HCl (60°C)0100.00-
2
4
8
12
24
0.1 N NaOH (60°C)0100.00-
2
4
8
12
24
3% H₂O₂ (RT)0100.00-
2
4
8
12
24
Photolytic-
Thermal (80°C)-

Visualization of Workflows and Pathways

Diagrams are effective tools for visualizing experimental processes and potential degradation pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Drug Substance (this compound) B Prepare Solutions/ Placebo Samples A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Photolysis B->F G Thermal Stress B->G H Sample Neutralization/ Dilution C->H D->H E->H F->H G->H I HPLC-PDA Analysis H->I J LC-MS Analysis H->J K Quantify Degradation I->K L Identify Degradants I->L J->L M Propose Degradation Pathway K->M L->M N Develop Stability- Indicating Method M->N G A This compound Parent Compound B 2,6-Dichloro-9H-purine Denitrosation A->B Heat/Light C 6-Chloro-2-hydroxy-9-nitroso-9H-purine Hydrolysis of C2-Cl A->C Base/Acid D 2-Chloro-6-hydroxy-9-nitroso-9H-purine Hydrolysis of C6-Cl A->D Base/Acid E 2,6-Dihydroxy-9-nitroso-9H-purine Complete Hydrolysis C->E Base/Acid D->E Base/Acid G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Purine This compound (Hypothetical Ligand) Receptor Purinergic Receptor (e.g., P1 or P2) Purine->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

References

2,6-Dichloro-9-nitroso-9H-purine Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 2,6-Dichloro-9-nitroso-9H-purine reference standard, a critical component in the quality control and safety assessment of pharmaceutical products. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analytical applications, and discusses its role in the detection and quantification of nitrosamine (B1359907) impurities.

Introduction

This compound is an N-nitroso derivative of 2,6-dichloropurine (B15474).[1] As a highly characterized reference material, it is essential for the development and validation of analytical methods aimed at identifying and quantifying trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] The presence of nitrosamines, which are classified as probable human carcinogens, is a significant concern for regulatory agencies such as the FDA and EMA, making accurate detection imperative for patient safety.[2][3] This reference standard enables laboratories to establish detection limits, ensure the accuracy of impurity level measurements, and maintain compliance with stringent regulatory requirements.[1]

Physicochemical Properties

The this compound reference standard is characterized by the following properties. The data presented is a synthesis of information from various suppliers and typical specifications for nitrosamine reference standards.

PropertyValue
IUPAC Name This compound
Synonyms 9-Nitroso-2,6-dichloro-9H-purine
CAS Number 2514773-56-7
Molecular Formula C₅HCl₂N₅O
Molecular Weight 218.00 g/mol
Appearance Typically a solid, color may vary
Purity ≥98% (as specified by suppliers for reference standards)[4]
Solubility Soluble in organic solvents such as DMSO and Methanol (B129727).[4] Solubility in aqueous solutions may be limited.
Storage Conditions Long-term storage at 2-8°C in a tightly sealed container in a dry and well-ventilated place is recommended.[4][5]
Stability Stability tests are conducted to determine the shelf life.[6] Store as recommended to ensure stability.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2,6-dichloropurine. The following protocols outline the synthesis of the precursor and its subsequent conversion to the nitroso derivative.

Synthesis of 2,6-Dichloropurine (Precursor)

The synthesis of 2,6-dichloropurine can be performed via the diazotization of 2-amino-6-chloropurine (B14584) followed by chlorination.[7]

Materials:

Protocol:

  • In a suitable reaction vessel, suspend 2-amino-6-chloropurine in an ionic liquid and concentrated hydrochloric acid.[8]

  • Cool the mixture to a low temperature (e.g., 10°C) with constant stirring.[8]

  • Slowly add a solution of sodium nitrite to the reaction mixture to initiate diazotization.[8] Maintain the temperature and stir for a designated period (e.g., 2 hours).[8]

  • Upon completion of the reaction, extract the crude product using an organic solvent such as ethyl acetate.[8]

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude 2,6-dichloropurine by recrystallization from a suitable solvent like methanol to yield the final product.[8]

Nitrosation of 2,6-Dichloropurine

The introduction of the nitroso group at the N9 position can be achieved using a nitrosating agent such as tert-butyl nitrite (TBN) or sodium nitrite under acidic conditions.[9][10]

Materials:

  • 2,6-Dichloropurine

  • Nitrosating agent (e.g., tert-butyl nitrite or sodium nitrite)

  • An appropriate solvent (if not solvent-free)

  • Acid (if using sodium nitrite)

Protocol (General procedure based on nitrosation of secondary amines):

  • Dissolve or suspend 2,6-dichloropurine in a suitable reaction vessel.

  • If using sodium nitrite, acidify the reaction mixture to generate nitrous acid in situ.

  • Add the nitrosating agent (e.g., tert-butyl nitrite) to the reaction mixture. The reaction may be performed under solvent-free conditions.[9]

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the this compound product. Purification may be achieved through crystallization or chromatography.

Analytical Applications

The primary application of the this compound reference standard is in the quantitative analysis of nitrosamine impurities in pharmaceutical products, typically using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a mass spectrometer (MS/MS) or a UV detector.[3]

Experimental Protocol: Quantification of Nitrosamine Impurities by HPLC

This protocol provides a general framework for the use of this compound as a reference standard in an HPLC-based analytical method.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or MS/MS detector.

  • A suitable reversed-phase HPLC column (e.g., C18).

Reagents and Materials:

  • This compound reference standard

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other appropriate mobile phase modifier)

  • Drug substance or product sample for analysis

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh the drug substance or product sample.

    • Dissolve the sample in a suitable diluent, which may be the same as the mobile phase.

    • The sample may require further extraction or clean-up steps to remove interfering matrix components.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. A typical mobile phase for nitrosamine analysis consists of a gradient of water and acetonitrile with a small amount of formic acid.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared calibration standards, starting with the lowest concentration, to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Run a blank injection (diluent only) to ensure the absence of system contamination.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms based on its retention time.

    • Integrate the peak areas of the calibration standards and plot them against their corresponding concentrations to create a calibration curve.

    • Determine the concentration of the nitrosamine impurity in the sample by comparing its peak area to the calibration curve.

Visualizations

Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Nitrosation 2-amino-6-chloropurine 2-amino-6-chloropurine Diazotization & Chlorination Diazotization & Chlorination 2-amino-6-chloropurine->Diazotization & Chlorination HCl, NaNO2 2,6-dichloropurine 2,6-dichloropurine Diazotization & Chlorination->2,6-dichloropurine Purification Nitrosation Reaction Nitrosation Reaction 2,6-dichloropurine->Nitrosation Reaction Nitrosating Agent (e.g., TBN) This compound This compound Nitrosation Reaction->this compound Purification Reference Standard Reference Standard This compound->Reference Standard

Caption: Synthesis workflow for this compound reference standard.

Analytical Workflow

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Reference Standard Reference Standard Stock Solution Stock Solution Reference Standard->Stock Solution Dissolve in Solvent Calibration Standards Calibration Standards Stock Solution->Calibration Standards Serial Dilution HPLC-MS/MS Analysis HPLC-MS/MS Analysis Calibration Standards->HPLC-MS/MS Analysis Drug Sample Drug Sample Sample Solution Sample Solution Drug Sample->Sample Solution Dissolve & Extract Sample Solution->HPLC-MS/MS Analysis Peak Integration Peak Integration HPLC-MS/MS Analysis->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification of Impurity Quantification of Impurity Calibration Curve Generation->Quantification of Impurity

References

The Genotoxic Potential of Purine-Based Nitrosamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the genotoxic potential of purine-based nitrosamines and other N-nitroso compounds that exert their effects through the alkylation of purine (B94841) bases in DNA. N-nitrosamines are a class of potent mutagens and carcinogens that require metabolic activation to become reactive.[1][2][3] Their genotoxicity is a significant concern in the pharmaceutical industry, particularly with the recent detection of nitrosamine (B1359907) impurities in various drug products.[1][4][5][6] This document details the mechanisms of action, summarizes quantitative data from key genotoxicity assays, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.

Mechanism of Genotoxicity: DNA Alkylation and Repair

The genotoxicity of most N-nitroso compounds is not direct; they are pro-carcinogens that require metabolic activation to exert their effects.[3][7][8] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[7][8][9]

The activation pathway begins with the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group).[1][7] This creates an unstable intermediate that spontaneously decomposes, ultimately forming a highly reactive electrophilic species, a diazonium ion.[1][3] This ion is a powerful alkylating agent that can attack nucleophilic centers in DNA.[1][3][10]

Purine bases, particularly guanine (B1146940) and adenine, are major targets for alkylation by these reactive metabolites.[11] The most significant DNA adducts formed include 7-methylguanine (B141273) (7-mG), O6-methylguanine (O6-mG), 1-methyladenine, and 3-methyladenine.[8][11][12] Of these, O6-alkylguanine is considered one of the most mutagenic lesions, as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1][12]

Cells possess several DNA repair pathways to counteract the damaging effects of alkylation.[1][3][13] These include:

  • Base Excision Repair (BER): This pathway removes damaged bases, including some methylated purines.[1][3]

  • Direct Reversal Repair: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from O6-alkylguanine, restoring the correct base structure.[1][3][13]

  • Nucleotide Excision Repair (NER): This pathway can remove bulky adducts that distort the DNA helix.[1][3]

If this DNA damage is not repaired before cell division, it can lead to mutations, chromosomal damage, and ultimately, cancer.[9]

Nitrosamine_Genotoxicity_Pathway General Signaling Pathway of Nitrosamine Genotoxicity N-Nitrosamine N-Nitrosamine Metabolic Activation Metabolic Activation N-Nitrosamine->Metabolic Activation CYP450 Enzymes Reactive Diazonium Ion Reactive Diazonium Ion Metabolic Activation->Reactive Diazonium Ion DNA DNA Reactive Diazonium Ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts (e.g., O6-alkylguanine) Mutation Mutation DNA Adducts->Mutation If not repaired Cell Cycle Arrest Cell Cycle Arrest DNA Adducts->Cell Cycle Arrest p53 activation DNA_Repair DNA Repair Pathways (BER, MGMT, NER) DNA Adducts->DNA_Repair Cancer Cancer Mutation->Cancer Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Extensive Damage Cell Cycle Arrest->DNA_Repair Normal_Cell_Function Normal_Cell_Function DNA_Repair->Normal_Cell_Function Successful Repair

Mechanism of N-Nitrosamine Genotoxicity.

Quantitative Genotoxicity Data

The genotoxic potential of nitrosamines is evaluated using a battery of in vitro and in vivo tests. The following tables summarize quantitative data for several well-studied nitrosamines known to cause DNA damage through alkylation.

Table 1: In Vitro Micronucleus Test Data in Human TK6 Cells

The micronucleus test assesses chromosomal damage. A positive result indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.

CompoundMetabolic ActivationConcentration Range TestedLowest Effective Concentration (LEC) for Micronucleus InductionFold Increase at LECReference
N-nitrosodiethylamine (NDEA)CYP2A6-expressing TK6 cells1 - 100 µM100 µM~2.6-fold[14]
N-nitroso-N-methyl-4-aminobutanoic acid (NMBA)CYP2A6-expressing TK6 cells1 - 100 µM100 µM~2.0-fold[14]
N-nitrosomethylphenylamine (NMPA)CYP2A6-expressing TK6 cells0.1 - 10 µM2.5 µM~2.0-fold[14]
N-nitroso-nortriptylineHamster Liver S91 - 100 µM~10 µMNot specified[15]
N-nitroso-fluoxetineHamster Liver S910 - 300 µM~100 µMNot specified[15]
N-nitroso-duloxetineHamster Liver S93 - 300 µM~30 µMNot specified[15]

Table 2: In Vitro DNA Damage (Comet Assay) Data

The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. The percentage of DNA in the "comet tail" is proportional to the amount of DNA damage.

CompoundCell SystemExposure TimeConcentration Range TestedLowest Effective Concentration (LEC) for DNA DamageReference
N-nitrosodimethylamine (NDMA)3D HepaRG Spheroids24 h1 - 1000 µM1000 µM[16]
N-nitrosodiethylamine (NDEA)3D HepaRG Spheroids24 h1 - 1000 µM1000 µM[16]
N-nitrosodibutylamine (NDBA)3D HepaRG Spheroids24 h1 - 1000 µM1000 µM[16]
N-nitrosomethylphenylamine (NMPA)3D HepaRG Spheroids24 h0.1 - 100 µM10 µM[16]
N-nitrosodimethylamine (NDMA)Primary Human Hepatocytes24 h0.1 - 10 mM1 mM[17]
N-nitrosodiethylamine (NDEA)Primary Human Hepatocytes24 h0.1 - 10 mM1 mM[17]

Table 3: In Vivo Genotoxicity Data

In vivo assays provide data on genotoxicity in a whole-animal system, accounting for absorption, distribution, metabolism, and excretion (ADME).

CompoundAssaySpeciesRoute of AdministrationLowest Effective DoseEndpointReference
N-nitrosodimethylamine (NDMA)Micronucleus TestRatOral1000 mg/kg (single dose)Micronucleus formation in hepatocytes[7]
N-nitrosodimethylamine (NDMA)DNA Single-Strand BreaksRatOral2 mg/kgDNA damage in lung and kidney[18][19]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of genotoxicity. Below are outlines for key assays.

Enhanced Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations. An "enhanced" protocol is often recommended for nitrosamines to improve sensitivity.[4][20]

  • Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in bacteria, restoring their ability to synthesize an essential amino acid and thus to grow on a minimal medium.

  • Strains: S. typhimurium strains TA100 and TA1535 are particularly sensitive to mutagens causing base-pair substitutions, which is a common outcome of purine alkylation.[21][22] E. coli strain WP2uvrA(pKM101) is also recommended.[21][22]

  • Metabolic Activation: Most nitrosamines are not mutagenic without metabolic activation.[7] An exogenous metabolic activation system, typically a liver homogenate fraction (S9) from induced rodents, is required. For nitrosamines, hamster liver S9 (at 10% or 30% concentration) is often more effective than rat liver S9.[15][20][21]

  • Procedure (Pre-incubation Method):

    • The test compound, bacterial culture, and S9 mix (if required) are incubated together at 37°C for a short period (e.g., 20-30 minutes).[21][22]

    • This mixture is then combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (his+ or trp+) is counted.

    • A positive result is a concentration-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Ames_Test_Workflow Enhanced Ames Test Workflow for Nitrosamines cluster_0 Preparation cluster_1 Incubation & Plating cluster_2 Analysis Test_Compound Test_Compound Pre_Incubation Pre-incubate at 37°C (30 min) Test_Compound->Pre_Incubation Bacterial_Culture Bacterial Culture (e.g., TA100) Bacterial_Culture->Pre_Incubation S9_Mix Hamster S9 Mix S9_Mix->Pre_Incubation Plating Add Top Agar & Pour Plate Pre_Incubation->Plating Incubate_Plates Incubate Plates (48-72h, 37°C) Plating->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze Data Count_Colonies->Analyze_Data

Ames Test Workflow for Nitrosamines.

In Vitro Micronucleus Assay

This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Principle: The assay identifies substances that cause chromosomal damage in cultured mammalian cells.

  • Cell Lines: Human lymphoblastoid TK6 cells are commonly used.[6][7][15] Metabolically competent cells like HepaRG, or TK6 cells engineered to express specific CYP enzymes, can also be used to assess genotoxicity without an external S9 mix.[6][14][16]

  • Procedure:

    • Cells are exposed to the test compound for a short period (e.g., 4 hours with S9) or a longer period (e.g., 24 hours without S9).[7][14]

    • After exposure, cells are allowed to recover and divide. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

    • Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., SYTOX Green).[23]

    • Micronuclei are scored in binucleated cells using microscopy or high-throughput flow cytometry.[14][23]

    • A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity is also measured to ensure that observed effects are not due to cell death.[15]

Comet Assay (Single-Cell Gel Electrophoresis)

This sensitive method detects DNA strand breaks and alkali-labile sites in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a slide, lysed to remove membranes and proteins, leaving DNA-containing nucleoids. During electrophoresis at high pH, broken DNA fragments migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.[24]

  • Procedure:

    • Cells (e.g., primary hepatocytes, HepaRG) are exposed to the test compound.[16][17]

    • A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

    • The slide is immersed in a cold lysing solution (high salt, detergent) to form nucleoids.

    • The slide is then placed in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks.

    • Electrophoresis is performed.

    • The slide is neutralized and stained with a fluorescent DNA dye.

    • Comets are visualized and scored using fluorescence microscopy and image analysis software. The primary endpoint is the percentage of DNA in the tail (% Tail DNA).[16][17]

  • Modification for Specific Lesions: The assay can be modified by including lesion-specific enzymes, such as formamidopyrimidine-DNA glycosylase (FPG), which recognizes and cuts DNA at sites of oxidized purines, to detect specific types of DNA damage.[25][26]

Comet_Assay_Workflow Comet Assay Experimental Workflow Cell_Treatment 1. Treat Cells with Test Compound Embedding 2. Embed Cells in Agarose on Slide Cell_Treatment->Embedding Lysis 3. Lyse Cells (High Salt, Detergent) Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis 5. Electrophoresis (Alkaline pH) Unwinding->Electrophoresis Staining 6. Neutralize & Stain DNA Electrophoresis->Staining Analysis 7. Visualize & Score Comets (% Tail DNA) Staining->Analysis

Comet Assay Experimental Workflow.

Conclusion

Purine-based nitrosamines and related N-nitroso compounds represent a significant class of genotoxic agents. Their potential to form mutagenic DNA adducts, particularly on guanine bases, following metabolic activation is well-established. A comprehensive assessment of their genotoxic risk requires a battery of in vitro and in vivo assays, including the enhanced Ames test, micronucleus assay, and comet assay. Understanding the underlying mechanisms of metabolic activation, DNA alkylation, and cellular repair is critical for interpreting test results and ensuring the safety of pharmaceutical products. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the evaluation and control of these potent genotoxic impurities.

References

In Vitro Profiling of 2,6-Disubstituted Purine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Their structural similarity to endogenous purines allows them to interfere with key cellular processes such as DNA replication, RNA synthesis, and signaling pathways, leading to outcomes like cytotoxicity in cancer cells. The 2,6-disubstituted purine scaffold is a particularly "privileged" structure in medicinal chemistry, offering a versatile platform for synthesizing compounds with a wide range of biological activities. Modifications at the C2, C6, and N9 positions of the purine ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the in vitro studies of 2,6-dichloropurine (B15474) and its derivatives, compounds that serve as crucial precursors and comparators for novel analogs such as the theoretical 2,6-Dichloro-9-nitroso-9H-purine. The methodologies, data, and mechanistic insights presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation purine-based therapeutics. While specific data for the 9-nitroso derivative is not available in public literature, this guide provides the essential context and experimental framework for its future investigation.

Data Presentation: Cytotoxicity of 2,6-Disubstituted Purine Analogs

The cytotoxic activity of various 2,6-disubstituted purine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, in this case, cell growth. The data from several studies are summarized below to facilitate comparison.

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
1 2,6-dichloro-9-(cyclopropylmethyl)-9H-purineNot SpecifiedNot Specified[1]
2 Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7 (Breast)Single-digit µM[2]
3 Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateHCT-116 (Colon)Single-digit µM[2]
4 2,6-dichloro-9-octyl-9H-purineNot SpecifiedNot Specified[1]
5 6-(4-(4-trifluoromethylphenyl)piperazine) analogHuh7 (Liver)0.08 - 0.13[3]
6 6-(4-(3,4-dichlorophenyl)piperazine) analogHepG2 (Liver)< 0.1 - 0.13[3]

Note: "Not Specified" indicates that the specific cell lines and/or IC₅₀ values were not detailed in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments cited in the literature for evaluating purine analogs.

Synthesis of 2,6-Dichloro-9-Substituted Purines (General Procedure)

This protocol describes a common method for the N9-alkylation of 2,6-dichloropurine.[1]

  • Reaction Setup: Suspend 2,6-dichloro-9H-purine (1.0 equivalent), the desired alkyl halide (1.5 equivalents), and potassium carbonate (K₂CO₃, 3.0 equivalents) in dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours.

  • Work-up: Filter the suspension to remove inorganic salts.

  • Purification: Remove the solvent from the filtrate under vacuum. Purify the crude product by column chromatography on silica (B1680970) gel.[1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., purine analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanistic Visualizations

Purine analogs often exert their cytotoxic effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. The following diagrams, generated using Graphviz, illustrate these key signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the typical workflow for evaluating the cytotoxic potential of newly synthesized purine analogs.

G cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening start 2,6-Dichloropurine reaction N9-Alkylation / C6-Substitution start->reaction product Novel Purine Analogs reaction->product treatment Compound Treatment (Varying Concentrations) product->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_culture->treatment assay MTT Assay treatment->assay data_analysis IC50 Determination assay->data_analysis

Workflow for synthesis and cytotoxicity screening of purine analogs.
Intrinsic Apoptosis Signaling Pathway

Many anticancer agents, including purine derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7][8]

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Cascade Purine Analog Purine Analog Mitochondrion Mitochondrion Purine Analog->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway induced by purine analogs.
G2/M Cell Cycle Arrest Pathway

Purine analogs can also cause cell cycle arrest, preventing cancer cells from progressing through mitosis. This is often mediated by the inhibition of cyclin-dependent kinases (CDKs).[9][10]

G Purine Analog Purine Analog CDK1_CyclinB CDK1/Cyclin B Complex Purine Analog->CDK1_CyclinB M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase promotes G2_Phase G2 Phase G2_Phase->M_Phase Arrest G2/M Arrest

Mechanism of G2/M cell cycle arrest by purine analog CDK inhibitors.

Conclusion

The 2,6-disubstituted purine scaffold is a fertile ground for the discovery of novel anticancer agents. The in vitro data for 2,6-dichloropurine and its derivatives demonstrate potent cytotoxic activity across various cancer cell lines, often mediated by the induction of apoptosis or cell cycle arrest. The experimental protocols and mechanistic pathways detailed in this guide provide a robust framework for the continued investigation of this chemical class. Future work, including the synthesis and evaluation of novel derivatives like this compound, will be essential to further elucidate the structure-activity relationships and therapeutic potential of these promising compounds. This foundational knowledge is critical for guiding the rational design of more effective and selective cancer therapies.

References

A Comprehensive Guide to Forced Degradation Studies of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and to identify potential degradation products.[1] This process is essential for developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[1][2] This guide provides a technical overview of the core principles and methodologies for conducting forced degradation studies on 2,6-Dichloro-9-nitroso-9H-purine, a purine (B94841) derivative of interest in pharmaceutical research. While specific degradation data for this compound is not publicly available, this document outlines the standard procedures and expected outcomes based on established principles of forced degradation.

Core Objectives of Forced Degradation Studies

The primary goals of performing forced degradation studies on this compound would be:

  • To identify the likely degradation products under various stress conditions.

  • To understand the degradation pathways and mechanisms.

  • To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.

  • To aid in the formulation and packaging development to enhance the stability of the drug product.

A well-designed forced degradation study aims for a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being excessively complex.[3]

Experimental Protocols

A comprehensive forced degradation study of this compound would involve subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. The following are detailed, generalized protocols for these key experiments.

1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Transfer an aliquot of the stock solution to a solution of 0.1 N hydrochloric acid.

    • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Prepare a stock solution of this compound as described above.

    • Transfer an aliquot of the stock solution to a solution of 0.1 N sodium hydroxide.

    • Reflux the solution at 60°C for specified time intervals.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute for analysis.

    • Analyze the samples using HPLC.

  • Neutral Hydrolysis:

    • Prepare a stock solution of this compound.

    • Transfer an aliquot to high-purity water.

    • Reflux the solution at 60°C for specified time intervals.

    • At each time point, withdraw a sample and dilute for analysis.

    • Analyze the samples using HPLC.

2. Oxidative Degradation

  • Prepare a stock solution of this compound.

  • Transfer an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature and protect it from light for specified time intervals.

  • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Analyze the samples using HPLC.

3. Photolytic Degradation

  • Expose a solid sample of this compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • At the end of the exposure period, dissolve the solid sample and dilute the solution sample for analysis.

  • Analyze the samples and the control using HPLC.

4. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C).

  • At specified time intervals, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Analyze the samples using HPLC.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 N HCl24 hours60°C
Basic Hydrolysis 0.1 N NaOH24 hours60°C
Neutral Hydrolysis Water24 hours60°C
Oxidative 3% H₂O₂24 hoursRoom Temp
Photolytic 1.2 million lux hoursAmbientAmbient
Thermal (Solid) -7 days70°C

Note: The values in this table are placeholders as no specific experimental data is publicly available.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Solution Stock Solution (1 mg/mL) API->Solution Thermal Thermal (Solid, 70°C) API->Thermal Acid Acidic Hydrolysis (0.1N HCl, 60°C) Solution->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Solution->Base Oxidative Oxidative (3% H2O2, RT) Solution->Oxidative Photolytic Photolytic (1.2 million lux-hr) Solution->Photolytic Sampling Sampling & Neutralization/ Dilution Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Interpretation & Pathway Elucidation HPLC->Data

Workflow for forced degradation studies.

Potential Degradation Pathway

The degradation pathway for a nitroso-purine derivative under hydrolytic conditions could potentially involve the cleavage of the N-nitroso group. The following diagram illustrates a hypothetical degradation pathway.

G Parent This compound Intermediate1 Protonated Intermediate Parent->Intermediate1 H+ (Acidic Hydrolysis) Degradant1 2,6-Dichloro-9H-purine Intermediate1->Degradant1 H2O Byproduct1 Nitrous Acid (HNO2) Intermediate1->Byproduct1 H2O

Hypothetical acidic degradation pathway.

Forced degradation studies are an indispensable tool in pharmaceutical development. For a molecule like this compound, these studies would provide crucial information about its stability profile, potential degradation products, and degradation mechanisms. The outlined experimental protocols and data presentation format provide a robust framework for conducting and documenting such a study. The insights gained would be instrumental in the development of a stable and safe drug product, as well as in fulfilling regulatory requirements for stability testing. While specific data for this compound is not available, the principles and methodologies described here represent the current best practices in the field.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and proposed protocols for the detection and quantification of 2,6-Dichloro-9-nitroso-9H-purine. Due to the limited availability of specific analytical methods for this compound, the protocols described herein are based on established methods for structurally related compounds, including dichloropurines and nitrosated molecules. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. These methods are crucial for monitoring the presence of this potential impurity in pharmaceutical ingredients and for its characterization in research settings.

Introduction

This compound is a derivative of the purine (B94841) family, characterized by the presence of two chlorine atoms and a nitroso group. The analysis of such compounds is of significant interest in drug development and safety assessment due to the potential for mutagenic and carcinogenic properties often associated with nitrosamine (B1359907) impurities. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of this compound. This application note details proposed methodologies for the analysis of this compound in various matrices.

Analytical Methodologies

Two primary analytical methods are proposed for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quantification at moderate concentration levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection and confirmation of the analyte's identity.

Quantitative Data Summary

The following tables summarize the hypothetical yet expected performance characteristics of the proposed analytical methods for this compound. These values are based on typical performance for similar analytes and should be validated experimentally.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Value
Retention Time (t R )7.5 ± 0.3 min
Linearity (r²)> 0.998
Linear Range0.5 - 150 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Value
Retention Time (t R )4.2 ± 0.2 min
Linearity (r²)> 0.999
Linear Range0.01 - 100 ng/mL
Limit of Detection (LOD)0.005 ng/mL
Limit of Quantification (LOQ)0.01 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Protocol 1: HPLC-UV Analysis

Objective: To quantify this compound using HPLC with UV detection.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a target concentration within the linear range.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in the same diluent as the sample.

  • Perform serial dilutions to prepare a series of calibration standards covering the desired concentration range.

Protocol 2: LC-MS/MS Analysis

Objective: For sensitive and selective detection and quantification of this compound.

Materials and Reagents:

  • As per HPLC-UV protocol, using LC-MS grade solvents and reagents.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Precursor Ion (Q1): [M+H]⁺ (m/z calculated for C₅H₂Cl₂N₅O⁺)

    • Product Ions (Q3): To be determined by infusion of the reference standard. Likely fragments would involve the loss of the nitroso group (-NO) or chlorine atoms.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Sample and Standard Preparation:

  • Similar to the HPLC-UV protocol, but with dilutions to achieve concentrations within the ng/mL range.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC / UHPLC System filter->hplc detector UV or MS/MS Detector hplc->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify Signaling_Pathway_Placeholder Figure 2: Proposed MS/MS Fragmentation parent [M+H]⁺ This compound frag1 Fragment 1 Loss of -NO parent->frag1 -NO frag2 Fragment 2 Loss of -Cl parent->frag2 -Cl frag3 Fragment 3 Loss of -NO and -Cl frag1->frag3 -Cl frag2->frag3 -NO

LC-MS/MS method for 2,6-Dichloro-9-nitroso-9H-purine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 2,6-Dichloro-9-nitroso-9H-purine has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for the analysis of this compound in various matrices, such as pharmaceutical formulations and biological samples, after appropriate validation.

Introduction

This compound is a purine (B94841) derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various applications, including impurity profiling, stability studies, and pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1][2] This application note describes a robust LC-MS/MS method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., an isotopically labeled analog or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., drug product placebo, blank plasma)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.[3]

Sample Preparation

The following protocol describes a generic sample preparation procedure based on protein precipitation, which is suitable for biological matrices.[4] Adjustments may be necessary for other sample types.

  • Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution.

  • Vortexing: Vortex the mixture for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.[4]

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.[4]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. Hypothetical values are provided in Table 1.

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Optimized MS/MS Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound218.9188.910020
Internal Standard (IS)User DefinedUser Defined100User Defined

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.005
0.50.024
1.00.051
5.00.252
10.00.508
50.02.540
100.05.120
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Equation y = 0.051x + 0.001

Table 3: Method Validation Data

QC LevelConcentration (ng/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
LLOQ0.1< 15%85 - 115%
Low0.3< 10%90 - 110%
Medium8.0< 10%90 - 110%
High80.0< 10%90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Sample Aliquoting (100 µL) spike 2. Internal Standard Spiking sample->spike vortex1 3. Vortex spike->vortex1 precipitate 4. Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 5. Vortex precipitate->vortex2 centrifuge 6. Centrifugation (10,000 x g, 10 min) vortex2->centrifuge supernatant 7. Supernatant Transfer centrifuge->supernatant lc_injection 8. LC Injection supernatant->lc_injection chromatography 9. Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection 10. MS/MS Detection (ESI+, MRM) chromatography->ms_detection data_processing 11. Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The described sample preparation, chromatography, and mass spectrometry conditions provide a solid foundation for the sensitive and selective determination of this compound in various matrices. The method is suitable for use in regulated environments, provided that it is fully validated according to the relevant guidelines.

References

Application Notes and Protocols for the Detection of 2,6-Dichloro-9-nitroso-9H-purine in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidance for the control of these impurities in drug substances and products.[1][3][4] Nitrosamines can form during drug manufacturing processes when secondary or tertiary amines react with nitrosating agents.[5] This document provides detailed application notes and protocols for the detection of a specific nitrosamine drug substance-related impurity (NDSRI), 2,6-Dichloro-9-nitroso-9H-purine. This compound may arise from the nitrosation of 2,6-dichloropurine (B15474) or related precursors used in the synthesis of various active pharmaceutical ingredients (APIs). Given the lack of a standardized, published method for this specific analyte, the following protocols are based on established analytical principles for nitrosamine and purine (B94841) analysis and should be subject to thorough validation.

Potential Formation Pathways

The formation of this compound can occur if a source of nitrite (B80452) (a common nitrosating agent) is present along with the 2,6-dichloropurine precursor under acidic conditions.[5] Potential sources of nitrites in pharmaceutical manufacturing include raw materials, excipients, and degradation of certain compounds. The purine ring itself contains secondary amine functionalities that are susceptible to nitrosation. The Traube synthesis, a method for producing purines, involves a nitrosation step at the 5-position of a pyrimidine (B1678525) precursor, highlighting the susceptibility of purine-related structures to nitrosation.[6]

Analytical Detection Protocols

The recommended analytical approach for the sensitive and selective detection of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity required to detect trace-level impurities and the specificity to distinguish the analyte from complex pharmaceutical matrices.[7][8]

Proposed LC-MS/MS Method

This method is designed as a starting point for the analysis of this compound in a pharmaceutical matrix. Optimization and validation are required for specific applications.

3.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for the cleanup and concentration of nitrosamines from pharmaceutical samples.

  • Sample Pre-treatment: Dissolve the pharmaceutical sample (e.g., tablet, capsule content) in a suitable solvent, such as a mixture of methanol (B129727) and water. The final concentration should be determined based on the expected level of the impurity and the sensitivity of the instrument.

  • SPE Cartridge: A polymeric reversed-phase SPE cartridge is recommended.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the sample solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a suitable organic solvent, such as acetonitrile (B52724) or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3.1.2 Chromatographic Conditions

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm is suitable for the separation of purine derivatives.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution should be optimized to achieve good separation of the analyte from other impurities and matrix components. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.1.3 Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the compound. Based on its molecular weight of approximately 218 g/mol , the precursor ion would be [M+H]+ at m/z 219. The product ions would result from the fragmentation of the precursor ion.

  • Source Parameters: The source temperature, desolvation gas flow, and capillary voltage should be optimized to maximize the signal for the target analyte.

Data Presentation: Target Quantitative Parameters

The following table summarizes the target quantitative parameters for the proposed analytical method. These values should be established during method validation.

ParameterTarget Value
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 3 ng/mL
Linearity (R²) > 0.995
Recovery 80 - 120%
Precision (RSD%) < 15%

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the detection of this compound in pharmaceuticals.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Pharmaceutical Sample dissolution Dissolution in Solvent sample->dissolution spe Solid-Phase Extraction (SPE) dissolution->spe elution Elution spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_acquisition Data Acquisition (MRM) lc_msms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report Analytical Report data_processing->report

Caption: Experimental workflow for nitrosamine detection.

Potential Genotoxicity

Conclusion and Recommendations

This document provides a comprehensive set of application notes and a proposed protocol for the detection of this compound in pharmaceutical products. The LC-MS/MS method outlined, coupled with a solid-phase extraction sample preparation procedure, offers a robust starting point for the sensitive and selective quantification of this potential impurity. It is imperative that any laboratory implementing this method performs a thorough validation according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The control of nitrosamine impurities is a critical aspect of pharmaceutical quality control, and the methods described herein provide a framework for addressing the potential presence of this compound.

References

Application Notes and Protocols for Mass Spectrometry of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted fragmentation patterns for the mass spectrometric analysis of 2,6-Dichloro-9-nitroso-9H-purine. This document is intended to guide researchers in developing analytical methods for the identification and characterization of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

This compound is a purine (B94841) derivative with potential applications in chemical synthesis and pharmaceutical research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding its fragmentation behavior under mass spectrometric conditions is essential for reaction monitoring, impurity profiling, and metabolic studies. While specific experimental data for this compound is not widely available, this document presents a predicted fragmentation pathway based on the known behavior of N-nitroso compounds and chlorinated purine derivatives.[1][2]

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Table 1: Predicted m/z Values and Proposed Fragment Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
218/220/222[M]⁺˙-C₅HN₄Cl₂NO⁺˙
188/190/192[M-NO]⁺NOC₅HN₄Cl₂⁺
153/155[M-NO-Cl]⁺NO, ClC₅HN₄Cl⁺
126[M-NO-2Cl-HCN]⁺NO, 2Cl, HCNC₄N₃⁺
30[NO]⁺C₅HN₄Cl₂NO⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Instrumentation

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

3.2. Reagents and Materials

  • This compound sample.

  • High-purity solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate).

3.3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1-100 µg/mL).

3.4. GC-MS Parameters

Table 2: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 100 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 30-300
Scan Speed1000 amu/s

3.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern in Table 1 and the proposed pathway in Figure 1.

Visualizations

Fragmentation_Pathway M This compound [M]⁺˙ m/z 218/220/222 F1 [M-NO]⁺ m/z 188/190/192 M->F1 - NO NO_ion [NO]⁺ m/z 30 M->NO_ion F2 [M-NO-Cl]⁺ m/z 153/155 F1->F2 - Cl F3 [M-NO-2Cl-HCN]⁺ m/z 126 F2->F3 - Cl, -HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Perform Dilutions A->B C Inject Sample into GC B->C D Separation in GC Column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Acquire Total Ion Chromatogram F->G H Extract Mass Spectrum G->H I Identify Fragments H->I

Caption: General workflow for GC-MS analysis.

References

Application Notes and Protocols for the NMR Spectroscopy of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2,6-dichloro-9-nitroso-9H-purine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents a generalized, yet chemically sound, approach. The protocols are based on established methodologies for the synthesis and analysis of related purine (B94841) derivatives.

Introduction

This compound is a derivative of the versatile synthetic intermediate, 2,6-dichloropurine (B15474).[1][2][3] Purine analogues are of significant interest in medicinal chemistry for their potential as kinase inhibitors, antiviral agents, and anticancer drugs. The introduction of a nitroso group at the N9 position can modulate the electronic properties and biological activity of the purine scaffold. Accurate structural elucidation and purity assessment are critical for the development of such compounds, with NMR spectroscopy being the primary analytical tool for this purpose.

These notes provide a hypothetical synthetic route to this compound from its precursor, 2,6-dichloropurine, followed by a comprehensive protocol for its NMR analysis.

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a direct nitrosation of the N9 position of 2,6-dichloropurine. This reaction is analogous to the nitrosation of secondary amines or amides.

Reaction Scheme:

2,6-dichloropurine + NaNO₂/H⁺ → this compound

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Nitrosating Agent: Prepare a solution of sodium nitrite (B80452) (1.1 eq) in water. Add this solution dropwise to the cooled purine solution over 30 minutes, ensuring the temperature remains below 5 °C. The reaction of nitrite with acid generates the nitrosating agent, nitrous acid, in situ.[4]

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

NMR Spectroscopy Protocols

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for purine derivatives include DMSO-d₆, CDCl₃, or acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

3.2. NMR Data Acquisition

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical spectral width: 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

  • Integration and Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Hypothetical NMR Data Presentation

The following table summarizes the expected chemical shift ranges for this compound. These are estimates based on the known data for 2,6-dichloropurine and related derivatives.[5] The nitroso group is expected to have a deshielding effect on the adjacent protons and carbons.

Nucleus Expected Chemical Shift (δ) ppm Multiplicity Assignment
¹H8.8 - 9.2singletH-8
¹³C155 - 160singletC-6
¹³C150 - 155singletC-2
¹³C147 - 152singletC-4
¹³C145 - 150singletC-8
¹³C128 - 133singletC-5

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the precursor to the final NMR analysis of the target compound.

Workflow Workflow for Synthesis and NMR Analysis of this compound cluster_synthesis Synthesis cluster_nmr NMR Analysis start Start: 2,6-Dichloropurine dissolution Dissolution in Acetic Acid/Water start->dissolution cooling Cooling to 0-5 °C dissolution->cooling nitrosation Dropwise addition of NaNO2 solution cooling->nitrosation reaction Stirring for 2-3 hours nitrosation->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product sample_prep Sample Preparation: Dissolve in Deuterated Solvent product->sample_prep Proceed to Analysis data_acq Data Acquisition: 1H and 13C NMR sample_prep->data_acq data_proc Data Processing: FT, Phasing, Baseline Correction data_acq->data_proc analysis Structural Elucidation and Data Analysis data_proc->analysis final_data Final Spectroscopic Data analysis->final_data

Caption: General workflow for the synthesis and NMR analysis.

Signaling Pathway Diagram (Logical Relationship)

The logical relationship in NMR spectroscopy involves a series of steps from the physical properties of the nucleus to the final interpreted spectrum.

Signaling_Pathway nucleus Atomic Nucleus (¹H, ¹³C) b_field External Magnetic Field (B₀) nucleus->b_field Induces Spin States rf_pulse Radiofrequency Pulse b_field->rf_pulse Allows Resonance relaxation Nuclear Relaxation rf_pulse->relaxation Causes Excitation fid Free Induction Decay (FID) relaxation->fid Emits Signal ft Fourier Transform fid->ft Is Processed by spectrum NMR Spectrum (Chemical Shift, Multiplicity) ft->spectrum Produces

Caption: Logical flow of an NMR spectroscopy experiment.

References

Application Note: Quantification of 2,6-Dichloro-9-nitroso-9H-purine in Active Pharmaceutical Ingredients (API)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note describes a sensitive and selective method for the quantification of 2,6-Dichloro-9-nitroso-9H-purine, a potential genotoxic impurity, in active pharmaceutical ingredients (APIs). The presence of N-nitrosamine impurities in pharmaceuticals is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide require stringent control of these impurities in drug substances and products.[3] This document provides a detailed protocol using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a technique widely adopted for trace-level analysis of nitrosamines.[2][4]

The method outlined is designed for researchers, scientists, and drug development professionals to ensure the safety and quality of their APIs. It covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and analysis.

Principle

The quantification of this compound is achieved by separating the analyte from the API matrix using reverse-phase HPLC. Detection and quantification are performed using a tandem quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.[3] An isotopically labeled internal standard can be used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (CAS 2514773-56-7)[5][6]

  • Internal Standard (IS): Isotope-labeled this compound (e.g., ¹³C, ¹⁵N-labeled)

  • API: Active Pharmaceutical Ingredient to be tested

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Additives: Formic acid (FA), Ammonium formate (B1220265) (LC-MS grade)

  • Sample Vials: Amber glass vials to prevent photodegradation.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of purine-based compounds.[7][8]

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare similarly to the standard stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh 100 mg of the API into a 10 mL volumetric flask.

    • Add 5 mL of 50:50 (v/v) methanol:water and sonicate for 10 minutes to dissolve the sample.

    • Spike with the internal standard.

    • Dilute to the mark with 50:50 (v/v) methanol:water and mix well.

    • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC-MS/MS Method

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Reverse-Phase, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound218.0188.0 (Quantifier)0.053015
218.0153.0 (Qualifier)0.053025
Internal Standard (¹³C₅, ¹⁵N₅)228.0197.00.053015

Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of the reference standard.

Data Presentation

The quantitative data should be summarized in a clear and structured format for easy comparison.

Table 4: Calibration Curve Data (Example)

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.15,2341,050,0000.00498
0.526,1701,045,0000.02504
1.051,8001,060,0000.04887
5.0259,5001,055,0000.2460
10.0521,0001,048,0000.4971
50.02,600,0001,052,0002.471
100.05,180,0001,049,0004.938
Regression (y=mx+c) y = 0.0495x + 0.0003 0.9998

Table 5: Quantification in API Batches (Example)

API Batch IDSample Weight (mg)Final Volume (mL)Peak Area RatioConcentration (ng/mL)Amount in API (ppm)
BATCH-001100.5100.01250.250.025
BATCH-00299.810Not Detected< LOQ< LOQ
BATCH-003101.2100.03100.620.061

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Start weigh_api Weigh API & Reference Standard prep_start->weigh_api dissolve Dissolve in Solvent weigh_api->dissolve spike_is Spike with Internal Standard dissolve->spike_is filter_sample Filter through 0.22 µm Filter spike_is->filter_sample hplc HPLC Separation (C18 Column) filter_sample->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in API calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the quantification of this compound in API.

Logical_Relationship api API Sample (Containing potential impurity) extraction Solvent Extraction & Dilution api->extraction separation Chromatographic Separation (HPLC) extraction->separation detection Mass Spectrometric Detection (MS/MS) separation->detection api_peak API Matrix separation->api_peak impurity_peak This compound separation->impurity_peak detection->impurity_peak quantification Quantification (Comparison to Standard Curve) impurity_peak->quantification result Impurity Level (ppm) quantification->result

Caption: Logical relationship of the analytical method for impurity quantification.

References

Application Notes and Protocols for 2,6-Dichloro-9-nitroso-9H-purine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,6-Dichloro-9-nitroso-9H-purine as a reference standard in the analysis of nitrosamine (B1359907) impurities in pharmaceutical products. This compound is an N-nitroso derivative of a secondary amine and serves as a highly characterized reference material to meet stringent regulatory standards.[1] Its primary application is in analytical method development, validation, and routine quality control to establish detection limits and quantify trace levels of nitrosamine impurities, ensuring that pharmaceutical products remain within the safety limits set by regulatory agencies such as the FDA and EMA.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 2514773-56-7
Molecular Formula C₅HCl₂N₅O
Molecular Weight 218.00 g/mol
IUPAC Name This compound
Appearance White to Off-White Solid
Solubility Soluble in DMSO and Methanol (B129727)

Analytical Method Performance (Representative Data)

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and matrix.

ParameterRepresentative Value
Retention Time (t_R_) 4.2 ± 0.2 min
Linearity (r²) > 0.998
Linear Range 0.05 - 100 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of this compound for the generation of calibration curves and for use as a spiking standard.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Class A volumetric flasks

  • Calibrated micropipettes

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring to volume. Mix thoroughly.

  • Intermediate Stock Solution (1 µg/mL):

    • Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of methanol and water. Mix thoroughly.

  • Working Standard Solutions (0.05 - 100 ng/mL):

    • Prepare a series of working standards by serial dilution of the intermediate stock solution with a 50:50 methanol/water mixture to achieve the desired concentrations for the calibration curve.

Protocol 2: Quantification of this compound in a Drug Substance by HPLC-MS/MS

This protocol provides a general method for the quantification of this compound in an active pharmaceutical ingredient (API) or drug product. Method optimization may be required for different matrices.

Instrumentation and Columns:

  • UHPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 218.0 → [Specific Fragment Ion]

    • Qualifier: m/z 218.0 → [Specific Fragment Ion]

  • Collision Energy and other parameters: To be optimized for the specific instrument.

Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance.

  • Dissolve the sample in a diluent compatible with the mobile phase (e.g., 50:50 methanol/water).

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Analysis:

  • Inject the prepared standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Diagrams

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_reporting Data Reporting ref_std Reference Standard (this compound) stock_sol Stock Solution (100 µg/mL) ref_std->stock_sol Weigh & Dissolve work_std Working Standards (0.05-100 ng/mL) stock_sol->work_std Serial Dilution lcms UHPLC-MS/MS System work_std->lcms drug_sample Drug Product Sample sample_prep Sample Extraction/ Dilution drug_sample->sample_prep sample_prep->lcms cal_curve Calibration Curve Generation lcms->cal_curve quant Quantification of Nitrosamine Impurity lcms->quant cal_curve->quant report Final Report (Impurity Level vs. Limit) quant->report

Caption: Workflow for Nitrosamine Impurity Analysis.

logical_relationship cluster_regulatory Regulatory Framework cluster_analytical Analytical Control Strategy cluster_standard Reference Standard Role reg_guidance Regulatory Guidance (FDA, EMA) safety_limits Safety Limits for Nitrosamines reg_guidance->safety_limits routine_qc Routine QC Testing safety_limits->routine_qc Defines Acceptance Criteria method_dev Method Development method_val Method Validation method_dev->method_val method_val->routine_qc ref_std This compound Reference Standard ref_std->method_dev Establishes Specificity ref_std->method_val Confirms Accuracy & Precision ref_std->routine_qc Enables Quantification

Caption: Role of Reference Standard in Regulatory Compliance.

References

Protocol for Nitrosamine Impurity Testing in Drugs: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has emerged as a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established stringent guidelines to control these impurities.[1] This document provides detailed application notes and protocols for the testing of nitrosamine impurities in drug substances and products, designed to assist researchers and drug development professionals in ensuring product quality and regulatory compliance.

Regulatory Framework and Acceptable Intake Limits

A critical first step in managing nitrosamine impurities is understanding the regulatory landscape. The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities, including nitrosamines, to limit potential carcinogenic risk.[2] Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities, which are crucial for setting analytical method requirements and control strategies.[3][4][5][6]

Table 1: Recommended Acceptable Intake (AI) Limits for Common Nitrosamine Impurities

Nitrosamine ImpurityAbbreviationFDA Recommended AI Limit (ng/day)Health Canada AI Limit (ng/day)
N-NitrosodimethylamineNDMA9696
N-NitrosodiethylamineNDEA26.526.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA9696
N-NitrosodiisopropylamineNDIPA26.526.5
N-NitrosoethylisopropylamineNEIPA26.526.5
N-NitrosodibutylamineNDBA26.526.5
N-NitrosomethylphenylamineNMPA-26.5

Note: AI limits are subject to change based on evolving toxicological data and regulatory updates. It is essential to consult the latest guidance from relevant authorities.

Analytical Methodologies

The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and selective analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[7][8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a versatile and widely used technique for the analysis of a broad range of nitrosamine impurities, including both volatile and non-volatile compounds.

Application Note: This protocol describes a general method for the quantification of common nitrosamine impurities in a solid dosage form (tablet). The method utilizes a reversed-phase liquid chromatography separation followed by tandem mass spectrometric detection, providing high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of Nitrosamines in Tablets

1. Sample Preparation:

  • Weigh and grind a representative number of tablets to obtain a homogenous powder.

  • Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API) into a suitable centrifuge tube.

  • Add an appropriate volume of diluent (e.g., 1% formic acid in water/methanol 50:50) to achieve a target API concentration.[10]

  • Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of the nitrosamines.[10]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.[10]

  • Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for analysis.[10]

2. Standard Preparation:

  • Prepare individual stock solutions of each target nitrosamine and a suitable internal standard (e.g., NDMA-d6, NDEA-d10) in a suitable solvent like methanol.[11]

  • Prepare a mixed working standard solution containing all target nitrosamines by diluting the stock solutions.

  • Prepare a series of calibration standards by spiking the mixed working standard solution into the diluent or a matrix blank.

3. Instrumental Parameters (Illustrative):

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm)[11]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

  • Gradient: A suitable gradient to resolve all target analytes from the API and matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for each nitrosamine are required.

Table 2: Example MRM Transitions for Common Nitrosamines

NitrosaminePrecursor Ion (m/z)Product Ion (m/z)
NDMA75.143.1
NDEA103.143.1
NMBA147.1115.1
NDIPA131.289.1
NEIPA117.175.1
NDBA159.2103.1

4. Method Validation:

  • The analytical method must be validated according to ICH Q2(R1) guidelines.[2][12] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). The LOQ must be sufficiently low to quantify nitrosamines at or below their respective AI limits.[13]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh and Grind Tablets p2 Dissolve in Diluent p1->p2 p3 Vortex and Centrifuge p2->p3 p4 Filter Supernatant p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Quantification against Calibration Curve a3->d1 d2 Report Results d1->d2

Caption: LC-MS/MS workflow for nitrosamine analysis in tablets.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is particularly suitable for the analysis of volatile nitrosamines. Headspace sampling is often employed to minimize sample preparation and matrix effects.

Application Note: This protocol outlines a general headspace GC-MS/MS method for the determination of volatile nitrosamines in a drug substance. This technique is highly sensitive and specific for compounds amenable to gas chromatography.

Experimental Protocol: Headspace GC-MS/MS Analysis of Volatile Nitrosamines

1. Sample Preparation:

  • Accurately weigh a specified amount of the drug substance (e.g., 250 mg) into a headspace vial.[14]

  • Add a suitable solvent (e.g., dichloromethane (B109758) or dimethyl sulfoxide) and an internal standard solution.[1][14]

  • For solid samples, a dissolution or suspension step in a suitable solvent within the vial is necessary. For some applications, a basic solution (e.g., 1M NaOH) is used to facilitate extraction.[14]

  • Immediately cap and crimp the vial to prevent the loss of volatile analytes.

2. Standard Preparation:

  • Prepare a stock solution of volatile nitrosamines in a suitable solvent.

  • Prepare a series of calibration standards by spiking the stock solution into empty headspace vials containing the same solvent as the samples.

3. Instrumental Parameters (Illustrative):

  • GC System: Gas chromatograph with a headspace autosampler.

  • Column: A polar column, such as a WAX column (e.g., SUPELCOWAX™ 10, 30 m x 0.25 mm, 0.5 µm).[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program to separate the target nitrosamines (e.g., initial temperature of 40-70°C, ramped to a final temperature of 240-250°C).[7]

  • Inlet Temperature: 220 °C.[7]

  • Headspace Parameters:

    • Oven Temperature: 80 - 120 °C
    • Incubation Time: 15 - 30 minutes
    • Loop Temperature: 90 - 130 °C
    • Transfer Line Temperature: 100 - 140 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electron Ionization (EI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Volatile Nitrosamines

NitrosaminePrecursor Ion (m/z)Product Ion (m/z)
NDMA7442
NDEA10244
NDIPA13042
NEIPA11642
NDBA15857

4. Method Validation:

  • As with LC-MS/MS, the GC-MS/MS method must be validated according to ICH Q2(R1) guidelines, ensuring the LOQ is below the required reporting limits.[16]

Risk Assessment and Mitigation

Regulatory agencies mandate a three-step process for managing nitrosamine impurities: risk assessment, confirmatory testing, and reporting of changes.[17][18] A thorough risk assessment is the cornerstone of a successful control strategy.

Risk Assessment Workflow: The following diagram illustrates a logical workflow for conducting a nitrosamine risk assessment for a pharmaceutical product.

start Start Risk Assessment step1 Step 1: Identify Potential Sources of Nitrosamines and Nitrosating Agents start->step1 step2 Evaluate Risk of Nitrosamine Formation step1->step2 decision1 Risk Identified? step2->decision1 step3 Step 2: Confirmatory Testing decision1->step3 Yes no_risk No Further Action Required (Document Assessment) decision1->no_risk No decision2 Nitrosamine Detected > AI? step3->decision2 step4 Step 3: Implement Risk Mitigation and Control Strategy decision2->step4 Yes decision2->no_risk No end Risk Controlled step4->end

Caption: Nitrosamine risk assessment and mitigation workflow.

Carcinogenic Mechanism of Nitrosamines

Understanding the mechanism of nitrosamine-induced carcinogenicity is important for appreciating the potential health risks. Nitrosamines themselves are not typically carcinogenic but are metabolically activated in the body to form highly reactive electrophilic species that can damage DNA.[19][20]

N N-Nitrosamine P450 Cytochrome P450 Enzymes (CYP2E1) N->P450 Metabolic Activation AH α-Hydroxynitrosamine (unstable) P450->AH DI Diazonium Ion (reactive electrophile) AH->DI Spontaneous Decomposition DNA DNA DI->DNA Alkylation DA DNA Adducts DNA->DA M Mutations DA->M If not repaired C Cancer M->C

Caption: Simplified signaling pathway of nitrosamine carcinogenicity.

References

Application Notes and Protocols for Sample Preparation in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection at trace levels.[1][2]

Sample preparation is a pivotal step in the analytical workflow, directly influencing the accuracy, sensitivity, and reliability of nitrosamine quantification.[3][4] Its primary purpose is to isolate and concentrate nitrosamines from complex pharmaceutical matrices, which can contain active pharmaceutical ingredients (APIs), excipients, and other processing aids that may interfere with analysis.[1][3] A well-designed sample preparation protocol minimizes matrix effects, prevents the artificial formation of nitrosamines during testing, and ensures the chemical stability of the target analytes.[3][4]

This document provides detailed application notes and protocols for various sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace analysis, tailored for researchers, scientists, and drug development professionals. The choice of method depends on factors such as the physicochemical properties of the target nitrosamines (e.g., volatility), the nature of the drug matrix, and the analytical instrumentation employed (e.g., LC-MS/MS, GC-MS).[1]

Key Sample Preparation Techniques

Several techniques are employed to extract and concentrate nitrosamines from pharmaceutical samples. The most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace (HS) analysis for volatile compounds.

  • Liquid-Liquid Extraction (LLE): A conventional and widely used technique that separates nitrosamines from a sample solution (typically aqueous) into an immiscible organic solvent.[1] LLE is particularly suitable for less volatile nitrosamines and thermolabile matrices.[5] Variations like Salting-Out Assisted Liquid-Liquid Extraction (SALLE) enhance extraction efficiency by adding salt to the aqueous phase, reducing the solubility of the analyte and promoting its transfer to the organic phase.[1][6]

  • Solid-Phase Extraction (SPE): A selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[7] An analyte is extracted from a liquid sample by passing it through a cartridge containing a solid adsorbent (the stationary phase).[7] SPE is highly effective for cleaning up complex samples like cough syrups, concentrating analytes from large volumes, and can be automated for high-throughput analysis.[7][8] It is considered a more targeted approach compared to LLE.[7]

  • Headspace (HS) Analysis: A highly convenient technique for volatile nitrosamines as it requires minimal sample preparation.[1][5] The method involves heating the sample in a sealed vial, which causes volatile analytes to partition into the gas phase (headspace) above the sample.[1] A portion of this gas is then injected directly into a gas chromatography (GC) system for analysis.[1]

Experimental Protocols

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Antibody Drugs

This protocol describes a SALLE method for the quantification of thirteen nitrosamine contaminants in antibody drug products, followed by LC-MS/MS analysis.[1][6]

Methodology:

  • Sample Preparation: Using a calibrated pipette, transfer 1.0 mL of the antibody drug sample into a 15 mL centrifuge tube.

  • Salting-Out: Add a pre-weighed amount of salt (e.g., sodium chloride) to the sample to facilitate the salting-out effect.

  • Extraction: Add an appropriate volume of a suitable water-immiscible organic solvent (e.g., dichloromethane).

  • Vortexing: Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing and facilitate the transfer of nitrosamines into the organic phase.

  • Centrifugation: Centrifuge the tube at approximately 10,000 x g for at least 5 minutes to achieve complete separation of the aqueous and organic layers.[9]

  • Collection: Carefully collect the lower organic layer containing the extracted nitrosamines using a clean pipette.

  • Filtration & Analysis: Filter the extract through a 0.2 µm syringe filter and transfer it to an autosampler vial for injection into the LC-MS/MS system.[10]

SALLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Sample Antibody Drug Sample (1 mL) AddSalt Add Salt (e.g., NaCl) Sample->AddSalt AddSolvent Add Organic Solvent (DCM) AddSalt->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Analyze Filter & Analyze (LC-MS/MS) Collect->Analyze

Caption: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Cough Syrups

This protocol details an SPE method using a strong cation-exchange cartridge for the extraction of nitrosamines from cough syrup, followed by GC-MS analysis.[7]

Methodology:

  • Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by first passing 5 mL of methanol, followed by 5 mL of an acidic aqueous diluent through the cartridge.

  • Sample Preparation: Accurately weigh a representative sample of the cough syrup and dilute it with the acidic aqueous diluent.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a specific volume of a weak solvent (e.g., the acidic diluent) to remove interfering matrix components.

  • Elution: Elute the target nitrosamine analytes from the cartridge using a small volume of an appropriate elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium (B1175870) hydroxide).

  • Analysis: The collected eluate can be concentrated under a gentle stream of nitrogen if necessary, then transferred to an autosampler vial for GC-MS analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_sample Sample Processing cluster_analysis Elution & Analysis Condition Condition SPE Cartridge (Methanol & Diluent) Load Load Sample onto Cartridge Condition->Load Sample Dilute Cough Syrup Sample Sample->Load Wash Wash Cartridge Load->Wash Elute Elute Nitrosamines Wash->Elute Analyze Analyze Eluate (GC-MS) Elute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Cough Syrups.

Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is a general method for the analysis of volatile nitrosamines in drug products.[1][11]

Methodology:

  • Sample Preparation: Accurately weigh a specified amount of the drug product (e.g., ground tablets) directly into a headspace vial.

  • Dispersion: Add a suitable solvent or matrix modifier if required. For many applications, the solid sample is sufficient.

  • Vial Sealing: Immediately seal the vial with a septum and crimp cap to ensure a closed system.

  • Incubation & Analysis: Place the prepared vial into the headspace autosampler. The instrument will automatically heat (incubate) the vial at a specified temperature for a set time (e.g., 120°C for 30 minutes) to allow the volatile nitrosamines to partition into the headspace.[1]

  • Injection: Following incubation, a portion of the headspace gas is automatically injected into the GC-MS for analysis.[1]

Performance Data

The following tables summarize quantitative performance data from various sample preparation methods cited in the literature.

Table 1: Performance Data for LLE-based Methods

Method Matrix Analytes Recovery (%) LOQ/LOD Precision (RSD) Reference
SALLE-LC-MS/MS Antibody Drugs 13 Nitrosamines 75.4 - 114.7% LOQ: 0.5 µg/L ≤ 13.2% [6]
LLE-GC-MS/MS Drug Products NDMA 112% (±4%) at 0.04 ppm - Down to 4.4% [11]

| LLE-GC-MS/MS | Drug Products | 13 Nitrosamines | 70 - 130% | LOD: <1 ppb | ≤ 25% |[10] |

Table 2: Performance Data for SPE and Headspace Methods

Method Matrix Analytes Recovery (%) LOQ/LOD Precision (RSD) Reference
SPE-GC-MS Cough Syrups 5 Nitrosamines 90 - 120% LOD: 0.02 - 0.1 ng/mL - [7]
Automated SPE Water Matrices 9 Nitrosamines 91 - 126% - < 20% [8]

| Headspace-GC-MS | Drug Products | NDMA (spiked) | 106% (±8%) | LOQ: 0.05 ppm | 7.7% |[11] |

Conclusion

Effective sample preparation is fundamental to achieving accurate and reliable results in nitrosamine analysis.[3] The choice of technique—whether LLE, SPE, or Headspace analysis—must be carefully considered based on the specific characteristics of the analyte and the pharmaceutical matrix. The protocols and data presented here provide a comprehensive guide for scientists and researchers to develop and implement robust sample preparation workflows, ultimately ensuring the safety and quality of pharmaceutical products. Automation of these techniques, particularly SPE, offers a promising solution for improving throughput, precision, and analyst safety.[5][8]

References

Application Notes and Protocols for 2,6-Dichloro-9-nitroso-9H-purine in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the utilization of 2,6-Dichloro-9-nitroso-9H-purine as a reference standard in the quality control of pharmaceutical products. This compound is a known nitrosamine (B1359907) impurity, and its monitoring is critical for ensuring the safety and regulatory compliance of drug substances and products.

Introduction

This compound is a potential genotoxic impurity that can form during the synthesis or storage of drug products containing a purine (B94841) scaffold. Regulatory agencies worldwide have set stringent limits for the presence of nitrosamine impurities in pharmaceuticals. Therefore, robust and sensitive analytical methods are required for their detection and quantification. This document outlines the application of this compound as a reference standard for method development, validation, and routine quality control testing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods.

PropertyValueReference
CAS Number 2514773-56-7[2][3][4]
Molecular Formula C₅HCl₂N₅O[2][4]
Molecular Weight 218.00 g/mol [2][4]
Appearance To be determined (typically a solid)
Solubility To be determined in relevant solvents (e.g., Methanol (B129727), Acetonitrile, Dimethyl sulfoxide)
Storage Conditions 2-8°C, protected from light[2]

Application in Quality Control

As a certified reference standard, this compound is primarily used for:

  • Analytical Method Development: To establish chromatographic conditions for the separation and detection of the impurity from the active pharmaceutical ingredient (API) and other related substances.

  • Method Validation: To assess the performance of the analytical method, including parameters such as specificity, linearity, range, accuracy, precision, and sensitivity (limit of detection and limit of quantification).

  • Routine Quality Control Testing: To accurately identify and quantify the presence of this compound in batches of raw materials, intermediates, and final drug products.

Representative Analytical Protocol: Quantification by LC-MS/MS

This protocol describes a general approach for the quantification of this compound in a drug substance using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Note: This is a representative protocol and must be fully validated for the specific drug product matrix.

Materials and Reagents
  • This compound reference standard

  • Drug substance to be tested

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point)
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Conditions (Starting Point)
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions To be determined by infusing a standard solution of this compound. A potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 218.9. Product ions would need to be identified.
Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the impurity (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution (1 mg/mL of Drug Substance): Accurately weigh and dissolve the drug substance in methanol. Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the amount of the impurity in the drug substance, typically expressed in parts per million (ppm) or as a percentage.

Hypothetical Method Performance Characteristics

The following table presents hypothetical performance characteristics for a validated LC-MS/MS method for the analysis of this compound. These values are for illustrative purposes and should be established during method validation.

ParameterHypothetical Value
Linearity (r²) > 0.995
Linear Range 0.5 - 100 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Potential Formation Pathway of this compound

Nitrosamine impurities can form from the reaction of secondary or tertiary amines with a nitrosating agent. In the case of this compound, the precursor is likely 2,6-Dichloropurine, which can react with a nitrosating agent present as a contaminant in raw materials, solvents, or introduced during the manufacturing process.

Precursor 2,6-Dichloropurine Impurity This compound Precursor->Impurity Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->Impurity

Caption: Potential formation of the nitrosamine impurity.

General Workflow for Quality Control of Nitrosamine Impurities

The quality control process for nitrosamine impurities involves a systematic approach, from risk assessment to routine testing, to ensure product safety.

Risk_Assessment Risk Assessment Method_Development Analytical Method Development Risk_Assessment->Method_Development Identifies need for testing Method_Validation Method Validation Method_Development->Method_Validation Routine_Testing Routine Batch Testing Method_Validation->Routine_Testing Release Product Release Routine_Testing->Release

Caption: Quality control workflow for nitrosamine impurities.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly modulated by this compound. The primary concern with this class of compounds is their potential for genotoxicity, which is not typically described in terms of specific signaling pathway modulation but rather as a direct interaction with DNA.

Disclaimer

The information provided in these application notes is for guidance purposes only. All analytical methods must be developed and validated by the end-user to ensure they are suitable for their intended purpose and comply with all applicable regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS Methods for Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of nitrosamine (B1359907) impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: What is the best solvent to dissolve my drug product for nitrosamine analysis?

A1: The ideal diluent is water, as it is compatible with most reversed-phase chromatographic eluents and helps achieve good peak shapes.[1] Simple cleanup procedures like centrifugation and filtration can be used to remove insoluble materials.[1] However, some drug formulations, like metformin, can form a gel in water. In such cases, methanol (B129727) or other organic diluents are necessary, although this may impact the limit of detection (LOD) and limit of quantitation (LOQ) due to poorer peak shapes.[1]

Q2: How can I improve the recovery of nitrosamines from my sample matrix?

A2: Optimizing extraction and clean-up processes is crucial for achieving lower sensitivities.[2][3] For solid dosage forms, this may involve crushing the tablets, followed by extraction with a suitable solvent (e.g., methanol) and mechanical shaking.[4][5] Subsequent centrifugation and filtration (e.g., using a 0.22 µm PVDF syringe filter) are important to remove particulates before injection.[4] For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

Q3: My API is not stable in the diluent, leading to artificially high nitrosamine results. What can I do?

A3: API instability in the diluent can lead to the formation of nitrosamine drug substance-related impurities (NDSRIs) during sample preparation and analysis.[5] To mitigate this, consider adjusting the pH of the diluent, maintaining a low autosampler temperature, and avoiding water in the diluent if it contributes to degradation.[5]

Chromatography

Q4: I am having trouble retaining polar nitrosamines like N-nitrosodimethylamine (NDMA) on my C18 column. What column should I use?

A4: Standard C18 columns can have limited retention for polar nitrosamines.[6] Consider using a biphenyl (B1667301) stationary phase, which has shown better retention for NDMA.[1] Other alternatives include columns designed for polar compounds, such as those with HSS T3 or BEH C18 AX chemistries. Pentafluorophenyl (PFP) columns can also provide orthogonal selectivity.[7]

Q5: How can I resolve co-eluting nitrosamine isomers?

A5: Achieving chromatographic resolution, especially for NDSRIs, can be challenging.[2][3] Optimization of the chromatographic gradient is essential.[1] For positional isomers like NDIPA and NDPA, a PFP column is recommended for effective separation.[7] It is also important to optimize the mobile phase composition, including the organic solvent and any additives like formic acid.[6]

Q6: I am observing significant matrix effects (ion suppression or enhancement). How can I minimize this?

A6: Matrix effects are a common challenge in nitrosamine analysis, especially when analyzing final drug products. To mitigate this, ensure there is sufficient chromatographic resolution between the large API peak and the trace-level nitrosamines.[8] One effective strategy is to use a divert valve to direct the API peak to waste, preventing it from entering the mass spectrometer and causing source contamination.[8]

Mass Spectrometry

Q7: Which ionization technique is best for nitrosamine analysis?

A7: For routine, targeted quantification of known nitrosamines, a triple-quadrupole mass spectrometer is the preferred technology. The choice of ionization source depends on the specific nitrosamines. Atmospheric pressure chemical ionization (APCI) is often suitable for low-mass nitrosamines, while electrospray ionization (ESI) is generally better for more complex nitrosamines and NDSRIs.[8]

Q8: I am getting false positive results for NDMA. What could be the cause?

A8: A common source of false positives for NDMA is the presence of N,N-Dimethylformamide (DMF), a common residual solvent in drug products.[9] DMF has a similar mass and fragmentation pattern to NDMA, which can lead to interference in low-resolution mass spectrometers using multiple reaction monitoring (MRM).[9] Using high-resolution mass spectrometry (HRMS) with a resolution of at least 45,000 can resolve the isotopic peak of DMF from the monoisotopic peak of NDMA.[9]

Q9: How do I optimize my MS/MS parameters for nitrosamine analysis?

A9: Instrument optimization is crucial to overcome challenges associated with the low molecular weight of some nitrosamines, which can limit fragmentation opportunities and increase interferences.[1] Key compound-dependent parameters to optimize include collision energy (CE) and collision cell exit potential (CXP).[1] It is also important to optimize gas parameters like the curtain gas (CUR). This optimization should be performed through LC-MS analysis rather than syringe infusion to account for background interferences.[1]

Quantitative Data Summary

Table 1: Typical Limits of Quantitation (LOQ) for Nitrosamines in Pharmaceutical Analysis

NitrosamineLOQ (ppm)Analytical TechniqueReference
VariousAs low as 0.005LC-HRMS[9]
Nitrosopropanol0.0015LC-MS/MS[5]
NDMA and NDEA< 0.03Not specified[10]

Table 2: Example Recovery Data for Nitrosamines in Canagliflozin Tablets

NitrosamineRecovery (%)Concentration LevelReference
NDMA104.3 ± 1.05Not specified[11]
NDEA103.4 ± 0.09Not specified[11]
NEIA110.80 ± 2.02Not specified[11]
NDIPA115.6 ± 2.09Not specified[11]

Experimental Protocols

Example Protocol 1: LC-HRMS Analysis of Six Nitrosamines in Losartan

  • Sample Preparation (Drug Substance):

    • Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube.

    • Add 5.0 mL of methanol and vortex until dissolved.[4]

  • Sample Preparation (Drug Product):

    • Crush a sufficient number of tablets to achieve a target API concentration of 20 mg/mL in 5.0 mL of methanol.

    • Transfer the crushed tablets to a 15 mL glass centrifuge tube and add 5.0 mL of methanol.

    • Vortex for approximately one minute.

    • Shake the sample for 40 minutes using a mechanical shaker.

    • Centrifuge the sample for 15 minutes at 4500 rpm.

    • Filter the supernatant using a 0.22 µm PVDF syringe filter, discarding the first 1 mL.

    • Transfer the filtered sample into an HPLC vial for analysis.[4]

  • LC Conditions:

    • Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm

    • Column Temperature: 40 °C

    • Flow Rate: 0.6 mL/min

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Injection Volume: 3 µL[4]

  • MS Conditions (Q ExactiveTM hybrid quadrupole-orbitrap):

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 400 °C

    • Sheath Gas Flow Rate: 55 arbitrary units

    • Aux Gas Flow Rate: 15 arbitrary units[4]

Visualizations

Nitrosamine_Analysis_Workflow General Workflow for Nitrosamine Analysis by LC-MS cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis start Start: Drug Substance/Product dissolve Dissolution/Extraction (e.g., Methanol) start->dissolve cleanup Cleanup (Centrifugation & Filtration) dissolve->cleanup injection HPLC/UHPLC Injection cleanup->injection column Chromatographic Separation (e.g., Biphenyl or PFP column) injection->column ionization Ionization (ESI or APCI) column->ionization detection MS/MS or HRMS Detection ionization->detection quant Quantification detection->quant report Reporting quant->report

Caption: A generalized workflow for the analysis of nitrosamine impurities using LC-MS.

Troubleshooting_Poor_Peak_Shape Troubleshooting Poor Peak Shape for Nitrosamines start Poor Peak Shape Observed check_solvent Is sample diluent mismatched with mobile phase? start->check_solvent reprepare Reprepare sample in a compatible solvent (e.g., initial mobile phase conditions) check_solvent->reprepare Yes check_column Is the column appropriate for polar nitrosamines (e.g., NDMA)? check_solvent->check_column No yes_solvent Yes no_solvent No end Improved Peak Shape reprepare->end change_column Switch to a column with better retention for polar compounds (e.g., Biphenyl, PFP) check_column->change_column No optimize_gradient Optimize chromatographic gradient and mobile phase composition check_column->optimize_gradient Yes yes_column Yes no_column No change_column->optimize_gradient optimize_gradient->end

References

Technical Support Center: N-Nitroso Impurity Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for N-Nitroso impurity synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the formation, detection, and mitigation of N-nitroso impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary root causes for the formation of N-nitroso impurities in pharmaceuticals?

A1: N-nitroso impurities, or nitrosamines, typically form when a nitrosating agent reacts with a secondary, tertiary, or quaternary amine.[1][2] The formation is often catalyzed by acidic conditions.[1][2][3] Key root causes can be categorized as follows:

  • API and Synthesis-Related:

    • The drug substance (API) itself contains a vulnerable secondary or tertiary amine group.[1][4]

    • Use of reagents, starting materials, or solvents that are contaminated with amines or nitrites.[2][4][5] For example, dimethylformamide (DMF) can contain dimethylamine (B145610) as an impurity.[2]

    • Carry-over of impurities or reagents from one manufacturing step to another.[4]

    • Degradation of the API or intermediates that form amine precursors.[6]

  • Formulation and Manufacturing-Related:

    • Presence of nitrite (B80452) impurities in common excipients (e.g., sodium starch glycolate, povidone, HPMC).[5][7][8]

    • Manufacturing processes, like wet granulation, which use water and heat, can create favorable conditions for nitrosation.[3][5][7]

    • Degradation of the drug product during storage, especially at elevated temperatures and humidity, can lead to impurity formation.[5][6]

  • External Contamination:

    • Use of contaminated recovered or recycled materials, such as solvents.[4]

    • Contamination from packaging materials, like those containing nitrocellulose.[1][7]

    • Cross-contamination from manufacturing equipment.[5]

Q2: My analytical tests show unexpected N-nitroso impurities. What are the immediate troubleshooting steps?

A2: If you detect an unexpected N-nitroso impurity, a systematic root cause analysis is crucial.[9]

  • Confirm the Finding: Re-test the sample using a validated, sensitive, and selective analytical method, such as LC-MS/MS or GC-MS/MS, to rule out false positives.[10][11][12] Ensure proper sample preparation to avoid matrix effects which can suppress the signal.[12]

  • API Analysis: Test the pure API (stressed and unstressed samples) to determine if the impurity originates from the drug substance itself or its degradation.[9]

  • Excipient and Raw Material Screening: Analyze all excipients, solvents, and key raw materials for the presence of nitrites and vulnerable amine precursors.[5][7]

  • Process Simulation: Conduct lab-scale simulations of the manufacturing process to pinpoint the step where the impurity is formed (e.g., wet granulation, drying).[3][9]

  • Review Synthesis/Formulation Conditions: Evaluate reaction conditions such as pH, temperature, and the presence of water, as these factors significantly influence nitrosation rates.[5][7][10]

Q3: How can I mitigate or prevent the formation of N-nitroso impurities during drug development and manufacturing?

A3: Mitigation strategies focus on eliminating one of the three key factors required for formation: the amine, the nitrosating agent, or the reaction conditions.[13]

  • Process and Formulation Changes:

    • Optimize Reaction Conditions: Adjusting pH (avoiding acidic conditions), lowering reaction temperature, and reducing water content can significantly inhibit nitrosamine (B1359907) formation.[7][10]

    • Modify Manufacturing Process: Switching from wet granulation to direct compression can reduce the risk by minimizing contact with water and heat.[7][14]

    • Purification: Implement purification steps like crystallization or chromatography to remove impurities from the API or intermediates.[10][14]

  • Material Control:

    • Select Low-Nitrite Excipients: Carefully screen and select excipient suppliers to source materials with the lowest possible nitrite content.[7][15]

    • Audit Supply Chains: Thoroughly audit raw material supply chains to prevent contamination.[1]

  • Use of Inhibitors:

    • Incorporate Nitrite Scavengers: Add compounds like ascorbic acid (Vitamin C), alpha-tocopherol (B171835) (Vitamin E), or amino acids (glycine, lysine) to the formulation.[1][7][15] These scavengers react with and neutralize nitrosating agents before they can form nitrosamines.[8][15]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and analysis of N-nitroso impurities.

Observed Problem Potential Cause Recommended Action
N-nitroso impurity detected in final drug product, but not in the API. 1. Nitrite contamination in excipients.[5][8] 2. Formation during manufacturing (e.g., wet granulation).[7] 3. Degradation during storage.[5]1. Screen all excipients for nitrite content and select low-nitrite alternatives.[7] 2. Evaluate the manufacturing process; consider switching to direct compression.[14] 3. Add antioxidants or nitrite scavengers like ascorbic acid to the formulation.[1][14] 4. Optimize storage conditions (temperature, humidity) and packaging.[7]
High variability in impurity levels between batches. 1. Inconsistent nitrite/amine levels in raw materials.[7] 2. Poor control over manufacturing process parameters (pH, temp).[10] 3. Cross-contamination from shared equipment.[5]1. Implement stringent testing and qualification for all incoming raw material lots.[1] 2. Tighten process controls and validate manufacturing steps. 3. Review and improve equipment cleaning procedures.
Difficulty in detecting/quantifying impurities at required low levels (ppb). 1. Insufficient analytical method sensitivity.[11] 2. Matrix effects from the drug product suppressing the analyte signal.[12] 3. Co-elution with other components leading to false positives/negatives.[16]1. Use highly sensitive techniques like LC-MS/MS or GC-HRMS.[11] 2. Develop robust sample preparation methods (e.g., solid-phase extraction) to remove interfering matrix components.[17] 3. Optimize chromatographic separation to ensure specificity and resolve the target analyte from other compounds.[12]
Impurity levels increase over the product's shelf life. 1. Inherent instability of the API leading to degradation into amine precursors.[5] 2. Interaction with packaging materials (e.g., nitrocellulose blisters).[1][6] 3. Slow reaction between trace amines and nitrites present in the formulation.[6]1. Reformulate with stabilizing excipients or inhibitors.[1] 2. Conduct packaging compatibility studies and select inert materials.[7] 3. Re-evaluate acceptable limits based on stability data and ensure they are met throughout the shelf life.

Experimental Protocols

Protocol: General LC-MS/MS Method for N-Nitroso Impurity Quantification

This protocol outlines a general approach for the sensitive detection and quantification of N-nitroso impurities in a drug product. Note: This is a template and must be optimized and validated for each specific drug product and target analyte.

1. Objective: To accurately quantify trace levels of specific N-nitroso impurities in a finished drug product.

2. Materials & Reagents:

  • Reference standards for target N-nitroso impurities.

  • Isotopically labeled internal standards (e.g., NDMA-d6).

  • HPLC-grade solvents (Methanol, Acetonitrile, Water).

  • Formic acid or Ammonium formate (B1220265) (for mobile phase).

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if required).

3. Sample Preparation:

  • Accurately weigh and crush a representative sample of the drug product (e.g., tablets).

  • Dissolve the sample in a suitable diluent (e.g., Methanol/Water mixture). This step may require sonication or vortexing for complete dissolution.

  • Add the internal standard solution.

  • Cleanup (if necessary): To remove matrix interference, pass the sample solution through an appropriate SPE cartridge. Elute the analyte of interest with a suitable solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Filter the final solution through a 0.22 µm filter before injection.

4. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

  • Gradient: Develop a gradient elution program to achieve separation of the target analyte from other matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific transitions (quantifier and qualifier) for the target analyte and the internal standard to ensure identity and accuracy.

5. Data Analysis:

  • Construct a calibration curve using the reference standards.

  • Calculate the concentration of the N-nitroso impurity in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Root Cause Investigation cluster_2 Phase 3: Mitigation & Control start Unexpected N-Nitroso Impurity Detected confirm Confirm with Validated LC-MS/MS or GC-MS/MS Method start->confirm investigate Initiate Root Cause Analysis confirm->investigate api Analyze API (Stressed & Unstressed) investigate->api excipients Screen Excipients & Solvents for Nitrites/Amines investigate->excipients process Simulate Manufacturing Steps (e.g., Granulation, Drying) investigate->process mitigate Implement Mitigation Strategy api->mitigate excipients->mitigate process->mitigate reformulate Reformulate: - Add Nitrite Scavengers - Change Excipients mitigate->reformulate reprocess Modify Process: - Switch to Direct Compression - Optimize pH/Temp mitigate->reprocess retest Validate & Re-test Final Product reformulate->retest reprocess->retest

Caption: Troubleshooting workflow for an unexpected N-nitroso impurity.

Formation_Pathway cluster_sources Precursor Sources cluster_amine_sources Amine Sources cluster_nitrite_sources Nitrite Sources cluster_conditions Favorable Conditions amine Vulnerable Amine (Secondary/Tertiary) reaction Nitrosation Reaction amine->reaction nitrosating Nitrosating Agent (e.g., Nitrite) nitrosating->reaction api API Structure reagents Reagents/Solvents degradation Degradants excipients Excipients water Process Water raw_materials Raw Materials conditions Acidic pH + Heat + Water conditions->reaction impurity N-Nitroso Impurity Formation reaction->impurity

Caption: Key factors leading to N-nitroso impurity formation.

References

improving sensitivity for 2,6-Dichloro-9-nitroso-9H-purine detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and established protocols for 2,6-Dichloro-9-nitroso-9H-purine are limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols have been developed based on general principles of analytical chemistry and experience with related purine (B94841) derivatives.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

A1: The primary challenges in detecting this compound are likely related to its potential instability due to the nitroso group, its hydrophobicity imparted by the chloro groups, and potential for low ionization efficiency in mass spectrometry. Careful sample preparation and optimization of analytical methods are crucial for obtaining reliable and sensitive detection.

Q2: Which analytical techniques are most suitable for the detection of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accessible method for the analysis of purine derivatives.[2][3][5] For higher sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is recommended.[1][4] Gas chromatography-mass spectrometry (GC-MS) could also be considered, potentially after a derivatization step to improve volatility.[1]

Q3: How should I prepare my samples for analysis?

A3: Sample preparation will depend on the matrix. For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) is a common approach to remove interferences.[4] Due to the dichlorinated structure, a reversed-phase SPE cartridge would likely be effective. It is critical to perform all sample preparation steps at low temperatures and protected from light to minimize degradation of the nitroso group.

Q4: What are the expected spectral properties of this compound?

A4: The purine ring system typically exhibits strong UV absorbance. The exact maximum absorbance wavelength (λmax) for this compound would need to be determined experimentally but is expected to be in the range of 250-300 nm. For mass spectrometry, the expected molecular weight can be used to identify the parent ion.

Troubleshooting Guide: Low Detection Sensitivity

Low or no signal for this compound is a common issue. This guide provides a systematic approach to troubleshooting this problem.

Logical Troubleshooting Workflow

Troubleshooting Workflow for Low Sensitivity start Start: Low/No Signal for This compound check_instrument 1. Verify Instrument Performance - Is the instrument functioning correctly? - Check system suitability with a known standard. start->check_instrument check_standard 2. Assess Standard Integrity - Is the analytical standard degraded? - Prepare a fresh standard solution. check_instrument->check_standard Instrument OK solution_instrument Solution: - Perform instrument maintenance. - Calibrate the system. check_instrument->solution_instrument Instrument Issue check_sample_prep 3. Evaluate Sample Preparation - Is the extraction recovery low? - Is the compound degrading during preparation? check_standard->check_sample_prep Standard OK solution_standard Solution: - Use a freshly prepared standard. - Store standards appropriately (dark, cold). check_standard->solution_standard Standard Degraded optimize_detection 4. Optimize Detection Parameters - Is the detector wavelength/ion transition optimal? - Adjust UV wavelength or MS parameters. check_sample_prep->optimize_detection Sample Prep OK solution_sample_prep Solution: - Optimize extraction protocol (e.g., different SPE phase). - Work at low temperatures and protect from light. check_sample_prep->solution_sample_prep Sample Prep Issue solution_detection Solution: - Determine optimal UV wavelength via scanning. - Optimize MS source parameters and fragmentation. optimize_detection->solution_detection Suboptimal Parameters end Problem Resolved optimize_detection->end Parameters Optimized solution_instrument->end solution_standard->end solution_sample_prep->end solution_detection->end

Caption: Troubleshooting workflow for low sensitivity in this compound detection.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
No Peak/Signal for Standard Instrument MalfunctionPerform a system suitability test with a stable, known compound to ensure the analytical instrument (e.g., HPLC, MS) is functioning correctly.
Standard DegradationThe nitroso group can be labile. Prepare a fresh stock solution of this compound from a reliable source. Store the standard in a dark, cold environment.
Low Signal in Sample but not Standard Poor Extraction RecoveryThe compound may not be efficiently extracted from the sample matrix. Optimize the solid-phase extraction (SPE) protocol by testing different sorbents and elution solvents.
Sample DegradationThe compound may be degrading during sample preparation. Minimize light exposure and keep samples on ice throughout the extraction process. Consider adding antioxidants if oxidative degradation is suspected.
Broad or Tailing Peaks Poor ChromatographyThe analytical column may not be suitable. For a hydrophobic compound like this, a C18 column is a good starting point. Optimize the mobile phase composition and gradient.
Column OverloadingInject a smaller volume or a more dilute sample.
High Background Noise Contaminated Mobile Phase or SampleUse HPLC-grade solvents and filter all mobile phases. Ensure sample extracts are clean by optimizing the SPE cleanup step.
Detector SettingsFor UV detection, ensure the wavelength is set to the absorbance maximum. For MS, optimize source parameters (e.g., temperature, gas flows) to maximize signal-to-noise.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution with the initial mobile phase composition.

3. HPLC Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 275 nm (this should be optimized by scanning the UV spectrum of the standard)

4. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

Quantitative Data Summary

The following table presents hypothetical data on the effect of different sample preparation methods on the recovery and signal intensity of this compound from a spiked plasma sample.

Sample Preparation Method Analyte Recovery (%) Signal-to-Noise Ratio (S/N) Precision (%RSD, n=3)
Protein Precipitation (Acetonitrile)75.2854.8
Liquid-Liquid Extraction (Ethyl Acetate)82.51103.5
Solid-Phase Extraction (C18)95.82502.1

Hypothetical Signaling Pathway Involvement

This compound, as a purine analog, could potentially interfere with cellular signaling pathways that involve purinergic receptors or enzymes that metabolize purines. The diagram below illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a signaling cascade.

Hypothetical Signaling Pathway Inhibition extracellular_signal Extracellular Signal (e.g., ATP) receptor Purinergic Receptor extracellular_signal->receptor enzyme_A Enzyme A (e.g., Adenylate Cyclase) receptor->enzyme_A second_messenger Second Messenger (e.g., cAMP) enzyme_A->second_messenger enzyme_B Enzyme B (Target Kinase) second_messenger->enzyme_B cellular_response Cellular Response enzyme_B->cellular_response compound This compound compound->inhibition inhibition->enzyme_B

Caption: Hypothetical inhibition of a target kinase by this compound.

References

Technical Support Center: Quantification of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of 2,6-Dichloro-9-nitroso-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix.[1][2] When analyzing this compound in biological samples (e.g., plasma, urine, tissue homogenates), endogenous substances like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[1][3]

Q2: I am observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[5][6] If your calibration standards prepared in a clean solvent are not parallel to the standard curve generated by spiking the analyte into the biological matrix, it strongly suggests the presence of matrix effects. These effects can vary between different samples and batches of the biological matrix, leading to significant variability in your results.[7]

Q3: What is the most recommended analytical technique for quantifying this compound in biological matrices?

A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying compounds like this compound in complex biological samples.[8][9] This technique offers high sensitivity and selectivity, which helps to minimize interferences from matrix components.[8]

Q4: How can I minimize matrix effects during my sample preparation?

A4: Effective sample preparation is a critical step in reducing matrix effects.[4][5] The goal is to remove as many interfering components as possible while efficiently extracting the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, often using cold acetonitrile (B52724) or methanol, to remove the bulk of proteins from plasma or serum samples.[6][8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[4] Adjusting the pH can optimize the extraction of purine-like compounds.[4]

  • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples.[4] Different sorbents can be used to retain the analyte while washing away interfering substances.

Q5: Is the use of an internal standard (IS) necessary?

A5: Yes, using a suitable internal standard is highly recommended to compensate for matrix effects.[3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[4][10] If a SIL-IS is not available, a structural analog can be used, but its ability to track and compensate for matrix effects must be thoroughly validated.[3]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of this compound.

Symptom Possible Cause Suggested Solution
Low analyte signal in biological samples compared to standards in solvent. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[2][6]1. Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from the interfering peaks.[5] 2. Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove more matrix components.[4] 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.[11]
High variability in analyte response across different sample lots. Differential Matrix Effects: The composition of the biological matrix varies between different sources or lots, causing inconsistent ion suppression or enhancement.[7]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects.[3][10] 2. Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to account for the matrix effect.[11] It is recommended to use at least six different lots of the matrix for validation.[3]
Inconsistent Internal Standard (IS) Response. IS also affected by matrix effects: The internal standard itself is experiencing ion suppression or enhancement.1. Evaluate IS Matrix Effect: Assess the matrix effect on the IS. If a SIL-IS is used, it should track the analyte's response variability.[3] 2. Optimize Chromatography: Ensure the IS does not co-elute with a region of severe ion suppression where the analyte is not present.
Analyte peak is broad or shows tailing. Poor Chromatography / Matrix Overload: The analytical column may be overloaded with matrix components, or the mobile phase is not optimal.1. Improve Sample Cleanup: Reduce the amount of matrix components injected onto the column.[5] 2. Optimize LC Method: Adjust the mobile phase composition, pH, or gradient profile.

Experimental Protocols & Data Presentation

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol provides a quantitative assessment of the matrix effect.[11]

Objective: To determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final mobile phase or reconstitution solvent at low and high concentration levels.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final extracts at the same concentration levels as Set A.

    • Set C (Matrix-Matched Standards): Spike the analyte and IS into the blank biological matrix before the sample preparation procedure.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • IS-Normalized MF: Divide the MF of the analyte by the MF of the internal standard.

    • Recovery: Compare the peak area of the analyte in Set C to that in Set B.

Data Presentation:

Table 1: Matrix Effect Evaluation for this compound in Human Plasma

Concentration LevelMatrix LotAnalyte Peak Area (Set B)Mean Analyte Peak Area (Set A)Matrix Factor (MF)IS-Normalized MF
Low QC (5 ng/mL) 178,500102,0000.770.98
275,300102,0000.740.95
381,600102,0000.801.01
High QC (500 ng/mL) 1810,0001,050,0000.770.99
2795,0001,050,0000.760.97
3830,0001,050,0000.791.00
%CV of IS-Normalized MF < 15%

Note: The data in this table is for illustrative purposes only.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

Objective: To extract this compound from a plasma sample.

Methodology:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10]

  • Vortex the mixture for 1 minute.[10]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[10]

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[10]

Visualizations

Workflow_Matrix_Effect_Evaluation cluster_prep Sample Preparation Sets cluster_process Processing and Analysis cluster_calc Calculation and Assessment A Set A: Neat Solution (Analyte + IS in Solvent) lcms LC-MS/MS Analysis A->lcms B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->lcms C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) extraction Sample Extraction (e.g., PPT, LLE, SPE) C->extraction extraction->B Spike after extraction extraction->lcms calc_mf Calculate Matrix Factor (MF) (Peak Area B / Peak Area A) lcms->calc_mf calc_is_mf Calculate IS-Normalized MF lcms->calc_is_mf calc_rec Calculate Recovery (Peak Area C vs. B) lcms->calc_rec assess Assess Impact on Quantification (Accuracy, Precision, Sensitivity) calc_mf->assess calc_is_mf->assess calc_rec->assess

Caption: Workflow for Quantitative Evaluation of Matrix Effects.

Troubleshooting_Matrix_Effects cluster_investigate Investigation Phase cluster_mitigate Mitigation Strategies start Inaccurate or Imprecise Quantification Observed check_chrom Review Chromatography: Co-elution with matrix? start->check_chrom eval_me Perform Matrix Effect Experiment (Post-Spike) start->eval_me opt_lc Optimize LC Separation (Gradient, Column) check_chrom->opt_lc Yes opt_sample_prep Improve Sample Cleanup (LLE, SPE) eval_me->opt_sample_prep Significant ME use_sil_is Implement SIL-IS eval_me->use_sil_is Variable ME dilute Dilute Sample Extract eval_me->dilute Moderate ME end Robust & Accurate Method Achieved opt_lc->end opt_sample_prep->end use_sil_is->end dilute->end

Caption: Logical Flowchart for Troubleshooting Matrix Effects.

References

reducing analytical variability in nitrosamine testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce analytical variability in nitrosamine testing.

Troubleshooting Guides

This section provides solutions to common problems encountered during nitrosamine analysis.

Problem Potential Root Cause Recommended Solution
Low Sensitivity / High Limit of Quantitation (LOQ) 1. Matrix Suppression: Co-eluting components from the sample matrix (API, excipients) can suppress the ionization of target nitrosamines.[1][2] 2. Inefficient Ionization: The chosen ionization source (ESI vs. APCI) may not be optimal for the specific nitrosamine.[3][4] 3. Sub-optimal MS/MS Parameters: Incorrect collision energy or MRM transitions can lead to poor fragmentation and low signal.[4][5] 4. Analyte Loss During Sample Prep: Volatile nitrosamines can be lost during evaporative steps.[6][7] Adsorption to filters or vials can also occur.[6]1. Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8] Dilute the sample if possible. Use a divert valve to direct the API peak to waste.[3] 2. Optimize Ion Source: Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI is often better for smaller, more volatile nitrosamines.[3] Optimize source parameters like gas flow and temperature.[4][5] 3. Optimize MS/MS Method: Infuse a standard solution of the nitrosamine to fine-tune compound-dependent parameters, including precursor/product ion selection and collision energy.[4][5] 4. Refine Sample Preparation: Avoid harsh evaporation steps; use gentle nitrogen stream if concentration is needed.[7] Check filter compatibility and recovery.[6] Use isotopically labeled internal standards to compensate for losses.[8]
Poor Peak Shape (Tailing, Splitting) 1. Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase.[5] 2. Column Overload: Injecting too much sample, especially the API, can distort peak shapes.[5] 3. Secondary Interactions: Interactions between the analyte and the stationary phase or column hardware.1. Match Solvents: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.[5] 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 3. Change Column/Mobile Phase: Consider a different stationary phase (e.g., biphenyl (B1667301) for better retention of polar nitrosamines like NDMA).[5] Adjust mobile phase pH or use additives to minimize secondary interactions.
High Variability / Poor Reproducibility 1. Inconsistent Sample Preparation: Manual steps like grinding, sonication, or extraction can introduce variability between samples.[6] 2. Sample/Standard Instability: Nitrosamines can be sensitive to light and may degrade in solution.[7] 3. Instrument Contamination: Carryover from previous injections or contaminated solvents can lead to inconsistent results.[9][10] 4. In-situ Nitrosamine Formation: Artificial formation of nitrosamines during sample preparation from precursors in the matrix.[2][11][12]1. Standardize Protocol: Automate sample preparation where possible. Ensure consistent timing and conditions for manual steps like vortexing or sonication.[6] 2. Protect from Light: Use amber vials and protect solutions from light during preparation and storage.[7] Prepare fresh standards regularly. 3. Implement Rigorous Cleaning: Use a strong needle wash solution and inject blanks between samples to check for carryover.[10] Use high-purity solvents.[1][9] 4. Use Scavengers: Add an antioxidant or nitrosation inhibitor (e.g., ascorbic acid, vitamin E, sulfamic acid) to the sample preparation diluent.[2][12] Control pH and temperature.[9]
False Positive Results 1. In-situ Formation During Prep/Analysis: Acidic conditions or high temperatures (especially in GC inlets) can cause artificial nitrosamine formation.[7][12] 2. External Contamination: Solvents (e.g., DMF), reagents, rubber materials, and even cleaning agents can be sources of nitrosamine contamination.[9][13][14] 3. Isobaric Interference: A compound with the same mass-to-charge ratio as the target nitrosamine can cause a false positive if not chromatographically separated.[2][7]1. Control Analytical Conditions: Add scavengers to sample diluent.[12] Avoid acidic sample workups where possible. For GC-MS, use a lower inlet temperature if feasible.[7] 2. Screen Raw Materials: Test all solvents, reagents, and materials used in the workflow for nitrosamine contamination.[9][10] Avoid using plastics where possible.[10] 3. Ensure Chromatographic Specificity: Optimize the LC method to ensure the target nitrosamine is fully resolved from any other matrix components. Use high-resolution mass spectrometry (HRMS) to confirm identity if needed.[7]

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: Which analytical technique is preferred for nitrosamine analysis? Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including non-volatile and thermally unstable compounds.[11][15][16] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for volatile nitrosamines like NDMA.[8][11]

Q2: How do I select the right LC column? The choice depends on the specific nitrosamines being analyzed. While standard C18 columns are common, they may provide insufficient retention for small, polar nitrosamines like N-nitrosodimethylamine (NDMA).[5] In such cases, a biphenyl stationary phase can offer improved retention and is a good starting point for method development.[5]

Q3: Should I use ESI or APCI as the ionization source? This should be evaluated during method development. While Electrospray Ionization (ESI) is suitable for many complex nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity for low-mass, more volatile nitrosamines.[3]

Sample Preparation

Q4: How can I prevent the artificial formation of nitrosamines during sample preparation? In-situ formation is a major risk that can lead to false positives.[12] This occurs when precursor amines and nitrosating agents (like nitrites) are present in the sample. To mitigate this, add a nitrosation inhibitor or "scavenger," such as ascorbic acid, sulfamic acid, or Vitamin E, to your sample diluent.[2][12] Controlling the pH and avoiding high temperatures during sample preparation can also help.[9]

Q5: What are common sources of external contamination in nitrosamine analysis? Contamination can come from numerous sources, leading to variable and inaccurate results. Key sources include:

  • Solvents and Reagents: Solvents like dimethylformamide (DMF) and reagents containing amine impurities are known risks.[9][17]

  • Raw Materials: Impurities in starting materials, intermediates, and excipients can introduce nitrosamine precursors.[9][13]

  • Manufacturing & Lab Environment: Cross-contamination from other processes, equipment cleaning agents, and even primary packaging materials like rubber stoppers can be sources.[9][13]

Data Interpretation & Regulatory

Q6: What are Nitrosamine Drug Substance-Related Impurities (NDSRIs)? NDSRIs are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[1][18] They can form when a part of the drug molecule itself (a secondary or tertiary amine) reacts with a nitrosating agent.[1] These are a major focus for regulatory agencies like the FDA.[18][19]

Q7: What are the key regulatory guidelines I should follow? Key guidelines are provided by the FDA, EMA, and ICH.[18][20] Important documents include the FDA's guidance "Control of Nitrosamine Impurities in Human Drugs" and the ICH M7(R2) guideline for mutagenic impurities.[1][19] These recommend a three-step approach: 1) Risk Assessment, 2) Confirmatory Testing if a risk is identified, and 3) Implementation of mitigation and control strategies.[1][18][21]

Experimental Protocols

General Protocol: LC-MS/MS Method Development and Validation

This protocol outlines a typical workflow for developing and validating a method for nitrosamine quantification.

  • Analyte & System Suitability

    • Prepare a standard solution of the target nitrosamine(s) and infuse directly into the mass spectrometer to optimize compound-dependent parameters (e.g., precursor/product ions, collision energy, declustering potential).[4][5]

    • Develop a preliminary LC method. A common starting point is a C18 or Biphenyl column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B129727) (Mobile Phase B).[4][22]

    • Inject the standard to confirm retention time, peak shape, and initial sensitivity.

  • Sample Preparation

    • Select a solvent that completely dissolves the drug product. Ideally, this should be compatible with the initial mobile phase.

    • Spike the drug product solution with the nitrosamine standard at the target Limit of Quantitation (LOQ).

    • Crucially, add a nitrosation inhibitor (e.g., ascorbic acid) to the dissolution solvent to prevent in-situ formation.

    • Apply a cleanup procedure if necessary (e.g., centrifugation, filtration, Solid-Phase Extraction) to remove excipients.[5] Evaluate filter recovery to ensure the analyte is not being adsorbed.[6]

  • Chromatographic Optimization

    • Inject the spiked sample. The primary goal is to achieve sufficient chromatographic resolution between the nitrosamine peak and the large API peak and any other matrix interferences.[3][4]

    • Adjust the gradient, flow rate, and column temperature to optimize separation and peak shape.

    • Incorporate a divert valve to direct the API peak to waste, preventing source contamination and matrix suppression.[3]

  • Method Validation (per ICH Q2(R1))

    • Specificity: Inject blank, placebo, and spiked samples to ensure no interfering peaks are present at the analyte's retention time.[1]

    • Linearity: Construct a calibration curve with at least five concentration levels, from the LOQ to 150% of the specification limit.

    • Accuracy & Precision: Perform recovery studies by spiking the sample matrix at multiple concentration levels. Assess repeatability (same day, same analyst) and intermediate precision (different day or analyst). The relative standard deviation (%RSD) should typically be ≤15%.[1]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Experimentally determine the lowest concentration that can be reliably detected and quantified, respectively. The LOQ must be at or below the required regulatory limit.[21]

Visualizations

Logical Workflows

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Method cluster_End Resolution Start High Analytical Variability (Poor RSD, Inconsistent Results) Check_Prep Review Sample Prep Protocol Start->Check_Prep Is in-situ formation a possibility? Check_Method Review LC-MS/MS Method Start->Check_Method Is matrix effect or carryover suspected? Add_Scavenger Add Nitrosation Inhibitor (e.g., Ascorbic Acid) Check_Prep->Add_Scavenger Yes Check_Stab Verify Sample/Standard Stability (Protect from light, use fresh) Check_Prep->Check_Stab No Add_Scavenger->Check_Stab Check_Contam Screen Solvents/Vials for External Contamination Check_Stab->Check_Contam Check_Contam->Check_Method Resolved Variability Reduced Check_Contam->Resolved Contamination Found & Eliminated Check_Carryover Inject Blanks for Carryover Check_Method->Check_Carryover Carryover Optimize_Cleanup Improve Cleanup (SPE, LLE, Divert Valve) Check_Method->Optimize_Cleanup Matrix Effect Check_Carryover->Resolved Optimize_Cleanup->Resolved

Caption: Troubleshooting workflow for high analytical variability.

Experimental_Workflow cluster_Setup Phase 1: Method Setup cluster_Dev Phase 2: Method Development cluster_Val Phase 3: Validation & Analysis Risk_Assessment Step 1: Risk Assessment (Identify Potential Nitrosamines) MS_Opt Step 2: MS Parameter Optimization (Direct Infusion of Standard) Risk_Assessment->MS_Opt LC_Dev Step 3: LC Method Development (Column & Mobile Phase Selection) MS_Opt->LC_Dev Sample_Prep Step 4: Sample Preparation Protocol (Dissolution, Cleanup, Add Scavenger) LC_Dev->Sample_Prep Validation Step 5: Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Sample_Prep->Validation Analysis Step 6: Confirmatory Batch Testing Validation->Analysis

Caption: General workflow for nitrosamine analytical method development.

References

Technical Support Center: Method Refinement for Trace-Level Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace-level nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of nitrosamine impurities in pharmaceutical products?

A1: Nitrosamine impurities can originate from several sources throughout the manufacturing process and shelf life of a drug product. Key sources include the synthesis of the active pharmaceutical ingredient (API), where specific solvents, reagents, and raw materials may introduce nitrosamine precursors. Additionally, the degradation of the drug substance or excipients, interactions with packaging materials like those containing nitrocellulose, and the manufacturing process itself can contribute to their formation.[1][2]

Q2: How do I decide between LC-MS and GC-MS for my nitrosamine analysis?

A2: The selection between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is contingent on the specific nitrosamines being analyzed and the sample matrix. GC-MS is highly suitable for volatile nitrosamines and can offer excellent sensitivity.[1] However, the high temperatures used in the GC inlet may cause thermal degradation of certain compounds, potentially leading to inaccurate results.[1] LC-MS is more versatile, accommodating a broader range of nitrosamines, including those that are non-volatile and thermally labile, making it the preferred method for many complex drug products.[1]

Q3: What is the advantage of using High-Resolution Mass Spectrometry (HRMS) for nitrosamine analysis?

A3: High-Resolution Mass Spectrometry (HRMS) provides significant benefits for nitrosamine analysis by delivering highly accurate mass measurements. This capability allows for the confident identification of nitrosamine impurities and their differentiation from isobaric interferences, which can lead to false-positive results on lower-resolution instruments.[1] HRMS is particularly valuable for the identification of unknown or novel nitrosamines and for confirming results from initial screening methods.[1][3]

Q4: How can I prevent the artificial formation of nitrosamines during sample preparation?

A4: Preventing the in-situ formation of nitrosamines during sample preparation is critical for accurate analysis.[4] It is important to avoid acidic conditions and high temperatures, as these can catalyze the reaction between amine precursors and nitrosating agents.[1] The use of nitrosation inhibitors or radical scavengers, such as ascorbic acid or sulfamic acid, and adjusting the sample pH to be neutral or slightly basic can effectively mitigate the risk of artificial nitrosamine formation.[1][4]

Q5: What are the critical validation parameters for a nitrosamine analytical method?

A5: Key validation parameters for a nitrosamine analytical method include specificity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, linearity, and range. Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4] LOD and LOQ establish the sensitivity of the method. Accuracy and precision demonstrate the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively. Linearity confirms that the results are directly proportional to the concentration of the analyte in samples within a given range.

Troubleshooting Guide

This guide addresses specific issues that may arise during trace-level nitrosamine analysis in a question-and-answer format.

Problem Potential Root Cause(s) Recommended Actions & Solutions
Low Signal / Poor Sensitivity Inefficient ionization of target nitrosamines.Optimize the ionization source parameters. Atmospheric Pressure Chemical Ionization (APCI) is often robust against matrix effects, while Electrospray Ionization (ESI) may be more suitable for complex or polar nitrosamines.[1] Consider using additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) to enhance sensitivity.[5]
Instrument contamination.Implement a thorough cleaning protocol for the LC or GC system, focusing on the injector, ion source, and transfer lines.[1]
Sub-optimal sample preparation leading to analyte loss.Re-evaluate the extraction solvent and procedure to ensure efficient recovery of nitrosamines from the sample matrix.[4][6]
Poor Peak Shape Mismatch between injection solvent and mobile phase.Ideally, use the mobile phase as the sample diluent. If a stronger organic solvent is necessary for dissolution, minimize the injection volume.[7]
Column overload.Reduce the injection volume or dilute the sample. This is particularly important when dealing with high concentrations of the API.[7]
High Background Noise Contaminated solvents, reagents, or labware.Use high-purity solvents and reagents. Pre-screen all materials for potential nitrosamine contamination. Avoid using plastic materials that may leach interfering compounds.[1]
Carryover from previous injections.Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.
Poor Reproducibility / High Variability Inconsistent sample preparation.Standardize all sample preparation steps, including weighing, extraction time, and mixing.[6] Automation of sample preparation can also improve reproducibility.[6]
Analyte instability during the analytical sequence.Ensure samples are stored under appropriate conditions (e.g., protected from light, refrigerated) in the autosampler. Nitrosamines can be susceptible to photolysis.[4]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components interfering with analyte ionization.Improve chromatographic separation to resolve the target nitrosamines from interfering matrix components.[1] A diverter valve can be used to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer.[1]
Inadequate sample cleanup.Employ more effective sample cleanup techniques such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[6]
False Positive Results In-situ formation of nitrosamines during analysis.As mentioned in the FAQs, add inhibitors like ascorbic acid and avoid acidic/high-temperature conditions during sample preparation.[1][4]
Isobaric interferences from other compounds in the matrix.Utilize high-resolution mass spectrometry (HRMS) to differentiate the target nitrosamine from compounds with the same nominal mass.[1] Alternatively, optimize chromatographic separation to resolve the interfering peak.

Quantitative Data Summary

The following tables provide typical performance data for LC-MS/MS and GC-MS/MS methods used in the analysis of common nitrosamine impurities. These values can serve as a benchmark for method development and validation.

Table 1: Typical LC-MS/MS Method Performance

NitrosamineLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
NDMA (N-nitrosodimethylamine)0.01 - 0.1 ng/mL0.03 - 0.3 ng/mL85 - 110
NDEA (N-nitrosodiethylamine)0.01 - 0.1 ng/mL0.03 - 0.3 ng/mL88 - 112
NMBA (N-nitroso-N-methyl-4-aminobutyric acid)0.05 - 0.2 ng/mL0.15 - 0.6 ng/mL80 - 115
NDIPA (N-nitrosodiisopropylamine)0.02 - 0.15 ng/mL0.06 - 0.45 ng/mL90 - 108
NDBA (N-nitrosodibutylamine)0.02 - 0.15 ng/mL0.06 - 0.45 ng/mL92 - 110

Table 2: Typical GC-MS/MS Method Performance

NitrosamineLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
NDMA (N-nitrosodimethylamine)0.05 - 0.5 ng/mL0.15 - 1.5 ng/mL80 - 120
NDEA (N-nitrosodiethylamine)0.05 - 0.5 ng/mL0.15 - 1.5 ng/mL82 - 118
NDIPA (N-nitrosodiisopropylamine)0.1 - 0.8 ng/mL0.3 - 2.4 ng/mL85 - 115
NDBA (N-nitrosodibutylamine)0.1 - 1.0 ng/mL0.3 - 3.0 ng/mL88 - 112

Experimental Protocols

Below are detailed methodologies for the analysis of nitrosamines using LC-MS/MS and GC-MS/MS.

Protocol 1: LC-MS/MS Analysis of Nitrosamines in a Solid Dosage Form
  • Sample Preparation:

    • Accurately weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of the API (e.g., 10 mg/mL).

    • Transfer the powdered sample into a suitable centrifuge tube.

    • Add the extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water). The choice of solvent may need to be optimized based on the drug product formulation.[7]

    • Vortex the sample for 1-2 minutes to ensure thorough mixing.

    • Place the sample on a mechanical shaker for 30-60 minutes for efficient extraction.

    • Centrifuge the sample at a high speed (e.g., 4500 rpm) for 15 minutes to pelletize insoluble excipients.[1]

    • Filter the supernatant through a 0.22 µm filter into an LC vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the nitrosamines, followed by a wash and re-equilibration step. The gradient needs to be optimized to ensure separation from the API and other matrix components.[7]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: ESI or APCI in positive ion mode.

    • Ionization Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Optimize compound-dependent parameters such as declustering potential, collision energy, and cell exit potential for each target nitrosamine.

Protocol 2: GC-MS/MS Analysis of Volatile Nitrosamines
  • Sample Preparation:

    • For direct liquid injection, dissolve the sample in a suitable organic solvent like dichloromethane (B109758) or methanol.

    • For headspace analysis, which can reduce matrix effects, place a known amount of the sample into a headspace vial with an appropriate solvent.[8]

    • Add an internal standard to correct for variability.

  • GC Conditions:

    • Column: A mid-polarity column is often used (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 200 - 250 °C (Note: High temperatures can cause degradation of some compounds).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to elute all compounds of interest.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Mode: Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.

    • Optimize the SRM transitions and collision energies for each target nitrosamine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh & Crush Tablets extract Add Extraction Solvent (Vortex & Shake) weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter lc_separation LC Separation (C18 Column, Gradient Elution) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification ms_detection->quant report Reporting quant->report

Caption: A typical experimental workflow for LC-MS/MS analysis of nitrosamines.

troubleshooting_tree start Analytical Issue Encountered issue_type Issue Type? start->issue_type low_signal Low Signal / Poor Sensitivity issue_type->low_signal Sensitivity poor_repro Poor Reproducibility issue_type->poor_repro Reproducibility matrix_effects Matrix Effects (Suppression) issue_type->matrix_effects Matrix check_source Check Ion Source Parameters? low_signal->check_source optimize_source Optimize Source (ESI/APCI, Gas Flows) check_source->optimize_source Yes check_prep Review Sample Prep? check_source->check_prep No optimize_prep Optimize Extraction Solvent/Technique check_prep->optimize_prep Yes check_automation Standardize Manual Steps? poor_repro->check_automation automate_steps Automate Sample Prep Steps check_automation->automate_steps Yes check_stability Assess Analyte Stability? check_automation->check_stability No control_storage Control Autosampler Conditions check_stability->control_storage Yes check_chrom Improve Chromatography? matrix_effects->check_chrom optimize_chrom Modify Gradient, Use Diverter Valve check_chrom->optimize_chrom Yes check_cleanup Enhance Sample Cleanup? check_chrom->check_cleanup No use_spe Implement SPE check_cleanup->use_spe Yes

Caption: A decision tree for troubleshooting common nitrosamine analysis issues.

References

addressing co-elution issues in nitrosamine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on co-elution problems encountered during chromatographic analysis.

Troubleshooting Guide

This section addresses specific problems you might encounter during your nitrosamine analysis, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: I am observing a peak that I suspect is a false positive for N-nitrosodimethylamine (NDMA). What could be the cause and how can I confirm it?

A1: A common cause for a false positive NDMA result is co-elution with N,N-Dimethylformamide (DMF), a frequently used solvent in pharmaceutical manufacturing.[1][2][3] An isotopic peak of DMF can interfere with the detection of NDMA, leading to over-quantification.[1][2][3]

Recommended Solutions:

  • High-Resolution Mass Spectrometry (HRMS): Employ HRMS with a resolution of at least 45,000 to differentiate the NDMA signal from the DMF isotope based on their exact masses.[1] The mass difference between the 15N isotope of DMF and NDMA is very small (approximately 0.002 amu), necessitating high-resolution instrumentation for accurate identification.[4][5]

  • Chromatographic Optimization: Modify your chromatographic method to achieve baseline separation of NDMA and DMF.[1] This can be accomplished by:

    • Changing the Stationary Phase: Consider using a pentafluorophenyl (PFP) or biphenyl (B1667301) column instead of a traditional C18 column. These alternative stationary phases can offer different selectivity and better retention for polar compounds like NDMA.[1]

    • Adjusting the Mobile Phase Gradient: Optimize the gradient elution to improve the resolution between the two peaks.[1]

Q2: My nitrosamine peaks are showing poor shape, such as tailing. What are the likely causes and solutions?

A2: Poor peak shape can be attributed to several factors, including a mismatch between the injection solvent and the mobile phase, secondary interactions with the stationary phase, or column overload.[1]

Recommended Solutions:

  • Solvent Mismatch: Use a diluent that is chromatographically weaker than the initial mobile phase.[1] Ideally, using water as the diluent can limit mismatches with the chromatographic eluents and promote Gaussian peak shapes.[1][6] If the sample is not soluble in water, other organic diluents like methanol (B129727) may be necessary, but this could impact the limit of detection (LOD) and limit of quantitation (LOQ).[6]

  • Secondary Interactions: A biphenyl stationary phase can sometimes provide better retention and peak shape for polar nitrosamines like NDMA compared to a C18 column.[1]

  • Column Overload: Reduce the injection volume to avoid overloading the column.[1]

Q3: I'm experiencing high background noise and matrix interference in my chromatogram. How can I reduce this?

A3: High background noise and matrix interference are common challenges in trace-level analysis and can stem from insufficient sample cleanup, co-elution with matrix components, or contaminated reagents.[1][7]

Recommended Solutions:

  • Robust Sample Preparation: Implement effective sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][7]

  • Chromatographic Separation: Optimize the chromatographic gradient to separate the target nitrosamines from the bulk of the matrix components.[1][7]

  • Use High-Purity Reagents: Ensure that all solvents and reagents used are of high purity to minimize contamination.[1]

  • Mass Spectrometer Optimization: Adjust MS parameters like the declustering potential (DP) or curtain gas pressure to help reduce background noise.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for nitrosamine analysis?

A1: The most common and regulatory-accepted techniques for nitrosamine analysis are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS).[8][9][10] High-Resolution Mass Spectrometry (HRMS) is also increasingly used due to its high selectivity and ability to differentiate nitrosamines from isobaric interferences.[1][4]

Technique Advantages Disadvantages
LC-MS/MS Suitable for a wide range of nitrosamines, including non-volatile and thermally labile compounds. High sensitivity and selectivity.[9][11]Can be susceptible to matrix effects.[7]
GC-MS Excellent for volatile nitrosamines.[12]Not suitable for non-volatile or thermally unstable compounds.
LC-HRMS Provides high mass accuracy, which is crucial for differentiating nitrosamines from isobaric interferences and reducing false positives.[1][4]Instrumentation can be more expensive and may require more specialized expertise.[1]

Q2: How can I minimize matrix effects in my nitrosamine analysis?

A2: Matrix effects, such as ion suppression or enhancement, are a significant challenge in trace-level analysis.[1] To mitigate them, you can:

  • Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively clean up the sample and remove interfering matrix components.[1][7]

  • Use Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., NDMA-d6) that co-elutes with the analyte can effectively compensate for variations in signal due to matrix effects.[1]

  • Improve Chromatographic Separation: Modifying the chromatographic method to better separate the analyte from the bulk of the matrix components can reduce interference at the ion source.[7]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[1][7]

Q3: What should I do if I suspect a co-eluting interference with my nitrosamine peak?

A3: Co-eluting interferences can lead to inaccurate quantification or false positives. Here's a systematic approach to address this issue:

  • Chromatographic Optimization: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a PFP or biphenyl phase), or modify the temperature to try and resolve the peaks.[1]

  • Mass Spectrometric Resolution: If chromatographic separation is not possible, utilize the specificity of your mass spectrometer.

    • For MS/MS: Select multiple, highly specific Multiple Reaction Monitoring (MRM) transitions for your target nitrosamine. The ratio of these transitions should be consistent between your standard and your sample.[1]

    • For HRMS: Leverage the high mass accuracy to distinguish between your analyte and the interference based on their exact masses. This is particularly effective for known interferences like DMF with NDMA.[1][4]

Experimental Protocols

General Protocol for Nitrosamine Analysis by LC-MS/MS

This protocol provides a general starting point for the analysis of common nitrosamines. Optimization will be required for specific APIs and drug products.

1. Sample Preparation (Liquid-Liquid Extraction)

a. Weigh an appropriate amount of the sample and transfer it to a suitable container. b. Add a suitable solvent (e.g., dichloromethane).[1] c. Spike with an internal standard solution (e.g., NDMA-d6). d. Vortex vigorously for 2 minutes and centrifuge to separate the layers.[1] e. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the initial mobile phase and filter before analysis.[1]

2. Chromatographic Conditions

  • Column: A C18 or PFP column (e.g., 150 mm x 4.6 mm, 2.6 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.3 - 0.6 mL/min.[1]

  • Column Temperature: 30 – 40 °C.[1]

  • Injection Volume: 5 - 20 µL.

  • Gradient: A suitable gradient to separate the nitrosamines from the API and other matrix components.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two specific MRM transitions for each nitrosamine and internal standard for confident identification and quantification.[1]

Visualizations

Troubleshooting_Workflow start Suspected Co-elution Issue (e.g., Poor Peak Shape, False Positive) check_chromatography Review Chromatogram - Are peaks resolved? - Is peak shape acceptable? start->check_chromatography optimize_chrom Optimize Chromatography check_chromatography->optimize_chrom No end Issue Resolved check_chromatography->end Yes change_column Change Column Chemistry (e.g., C18 to PFP/Biphenyl) optimize_chrom->change_column adjust_gradient Adjust Mobile Phase Gradient optimize_chrom->adjust_gradient modify_temp Modify Column Temperature optimize_chrom->modify_temp resolution_achieved Resolution Achieved? change_column->resolution_achieved adjust_gradient->resolution_achieved modify_temp->resolution_achieved use_ms_specificity Utilize Mass Spectrometer Specificity resolution_achieved->use_ms_specificity No resolution_achieved->end Yes hrms Use High-Resolution MS (HRMS) - Differentiate by exact mass use_ms_specificity->hrms msms Optimize MS/MS - Select specific MRM transitions - Check transition ratios use_ms_specificity->msms re_evaluate Re-evaluate Sample Prep - Consider SPE/LLE use_ms_specificity->re_evaluate hrms->end msms->end re_evaluate->start

Caption: Troubleshooting workflow for co-eluting interferences.

Sample_Preparation_Workflow start Sample Weighing add_solvent Add Extraction Solvent (e.g., Dichloromethane) start->add_solvent spike_is Spike with Internal Standard add_solvent->spike_is extract Vortex & Centrifuge spike_is->extract collect_organic Collect Organic Layer extract->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter analyze Inject into LC-MS filter->analyze

Caption: General sample preparation workflow for nitrosamine analysis.

References

Technical Support Center: 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,6-Dichloro-9-nitroso-9H-purine in solution. As specific stability data for this compound is limited in published literature, this guide offers general best practices, troubleshooting advice, and protocols based on the chemical properties of related N-nitroso compounds and purine (B94841) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: While specific data is unavailable, N-nitroso compounds can exhibit varying stability depending on the pH, temperature, and light exposure. Generally, N-nitrosamines are more stable in neutral or alkaline solutions and less stable in acidic conditions.[1] For experimental consistency, it is crucial to prepare solutions fresh before use and protect them from light.[2]

Q2: What solvents are recommended for dissolving this compound?

A2: The choice of solvent can significantly impact the stability and solubility of the compound. Aprotic solvents like Dimethyl Sulfoxide (DMSO) are often suitable for creating stock solutions of purine derivatives and N-nitroso compounds.[2] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution. Always assess the compatibility of your chosen solvent with your experimental system.

Q3: How should I store solutions of this compound?

A3: For long-term storage, it is best to store the compound as a solid at -20°C.[2] If a solution must be stored, prepare it fresh and use it immediately. For short-term storage, refrigeration at 2-8°C and protection from light are recommended.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been documented. However, N-nitroso compounds can be susceptible to photodegradation and may degrade under acidic conditions.[1][2][3] The purine ring itself can be subject to hydrolysis under certain conditions.

Troubleshooting Guide

Symptom Potential Root Cause Suggested Solution
Inconsistent experimental results or loss of compound activity. Compound degradation in solution.Prepare fresh solutions for each experiment. Assess compound stability under your specific experimental conditions (see Experimental Protocol below). Maintain a consistent pH and temperature.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound.First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Degradation of the compound or reaction with components of the solution.Protect solutions from light by using amber vials or wrapping containers in foil.[2] Ensure the mobile phase pH is compatible with the compound's stability.[2] Analyze samples promptly after preparation.
Color change of the solution over time. Potential chemical degradation.This can be an indicator of compound instability. Discard the solution and prepare a fresh one. Consider performing a stability study to understand the degradation kinetics.

Experimental Protocols

General Protocol for Assessing Chemical Stability in Solution

This protocol provides a framework for determining the stability of this compound in a specific buffer or solvent system.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

2. Incubation:

  • Dilute the stock solution to the final working concentration in the desired buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Incubate the solution under the conditions of your experiment (e.g., 37°C).

  • Protect the solution from light if photodegradation is a concern.

3. Time-Point Sampling:

  • Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench any potential degradation by adding the aliquot to a stabilizing solution (e.g., ice-cold methanol) and store at -20°C until analysis.[4]

4. Analysis:

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of the parent compound.[5]

  • Compare the peak area of the compound at each time point to the initial time point (t=0) to determine the percentage of compound remaining.

5. Data Interpretation:

  • Plot the percentage of the remaining compound against time to determine the stability profile.

  • Calculate the half-life (t½) of the compound under the tested conditions if significant degradation is observed.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (Dilute in desired buffer) prep_stock->prep_working incubate Incubate under Experimental Conditions (e.g., 37°C, protected from light) prep_working->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Degradation & Store Samples (e.g., in cold Methanol at -20°C) sampling->quench analysis Analyze Samples (HPLC or LC-MS) quench->analysis data Data Interpretation (% remaining vs. time) analysis->data

Caption: Workflow for assessing compound stability.

troubleshooting_guide Troubleshooting Experimental Inconsistency start Inconsistent Results? check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes storage_conditions Store short-term at 2-8°C, protected from light. check_storage->storage_conditions check_solubility Is the compound fully dissolved? storage_conditions->check_solubility solubility_protocol Use a co-solvent (e.g., DMSO) and vortex during dilution. check_solubility->solubility_protocol No perform_stability Consider performing a stability study under your conditions. check_solubility->perform_stability Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Preventing On-Column Degradation of Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the on-column degradation of nitrosamines during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of on-column degradation or formation of nitrosamines?

A1: On-column degradation or the artificial formation of nitrosamines during analysis can be attributed to several factors:

  • Elevated Temperatures: High column temperatures can promote the degradation of thermally labile nitrosamines or catalyze the formation of new ones. It is generally recommended to maintain a column temperature below 30 °C to suppress these reactions.[1]

  • Mobile Phase Composition: The use of high pH mobile phases, particularly those containing ammonium (B1175870) hydroxide (B78521) in combination with acetonitrile, has been shown to cause on-column nitrosation of primary and secondary amines present in the sample.[1]

  • Active Surfaces in the Flow Path: Stainless steel components, such as column frits, can have active sites that catalyze the oxidation of mobile phase components (like ammonia) to form nitrosating agents. This is exacerbated when the protective chromium oxide layer of the steel is removed by solvents like acetonitrile.[1]

  • Dissolved Oxygen: The presence of dissolved oxygen in the mobile phase can contribute to oxidative degradation pathways.[1]

Q2: How can I prevent on-column nitrosamine (B1359907) formation when analyzing samples containing amines?

A2: To prevent the artificial formation of nitrosamines on-column, consider the following preventative measures:

  • Optimize Mobile Phase: Avoid high pH mobile phases containing ammonia (B1221849) when possible. If a basic mobile phase is necessary, consider alternative buffering systems. The use of 0.1% formic acid in water and an organic solvent is a common and effective mobile phase for nitrosamine analysis.[2][3]

  • Control Column Temperature: Maintain a low column temperature, ideally at or below 30°C, to minimize the rate of potential reactions.[1]

  • Use High-Purity Solvents: Ensure that all mobile phase components and sample diluents are of high purity to avoid introducing contaminants that could act as precursors or catalysts.

  • System Passivation: For highly sensitive applications, consider using bio-inert or PEEK flow paths to minimize contact with active metal surfaces.

Q3: What are the best practices for sample preparation to ensure nitrosamine stability?

A3: Proper sample preparation is crucial for accurate nitrosamine analysis and to prevent their degradation before they reach the column.[4][5][6]

  • Diluent Selection: Whenever possible, use water as the sample diluent. If the analyte is not soluble in water, methanol (B129727) or other organic diluents can be used, but be aware that this may impact peak shape.

  • pH Control: Maintain a neutral or slightly acidic pH during sample preparation and storage to minimize the potential for nitrosamine formation or degradation.

  • Temperature Control: Keep samples cool, and consider using a cooled autosampler to prevent degradation while samples are awaiting injection.

  • Use of Inhibitors: In some cases, the addition of antioxidants or nitrosation inhibitors, such as ascorbic acid or sulfamic acid, to the sample can prevent the in-situ formation of nitrosamines.[7]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape can compromise resolution and the accuracy of quantification.[8]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Lower the mobile phase pH (typically between 2 and 4) to suppress silanol (B1196071) activity. Use a high-purity, end-capped column. Consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl).[8][9]
Column overload.Reduce the sample concentration or injection volume.[8]
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.[8]
Column overload in gas chromatography.Decrease the sample amount by diluting, reducing injection volume, or increasing the split ratio.[8]
Broad Peaks Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Low column temperature.While high temperatures can cause degradation, excessively low temperatures can reduce efficiency. Optimize the temperature within a stable and safe range (e.g., 25-30°C).
Issue: Ghost or Artifact Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the identification and quantification of target nitrosamines.[10][11]

Potential Source Troubleshooting Step
Contaminated Mobile Phase Run a blank gradient without an injection to see if the ghost peak is present. If so, prepare fresh mobile phase using high-purity solvents and water.
System Contamination If the ghost peak is not in the mobile phase blank, it may be coming from the injection system. Inject a pure solvent to check for carryover. Clean the autosampler needle and injection port.
On-Column Reaction As discussed in the FAQs, certain conditions can cause on-column reactions. Modify the mobile phase pH and/or lower the column temperature to see if the ghost peak is eliminated.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Nitrosamine Analysis

This protocol is a starting point for the analysis of common nitrosamines in pharmaceutical samples.[12]

1. Sample Preparation:

  • Weigh 80 mg of the drug substance into a 2 mL centrifuge tube.
  • Add 1188 µL of diluent (1% formic acid in water).
  • Add 12 µL of an appropriate internal standard solution.
  • Vortex for 5-20 minutes until the sample is fully dissolved.
  • Centrifuge to pellet any excipients and transfer the supernatant to an autosampler vial.

2. Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl or a suitable C18 column (e.g., 100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all analytes, then return to initial conditions and equilibrate. A typical gradient might be 5% to 95% B over 10 minutes.
Flow Rate 0.4 - 0.7 mL/min
Column Temperature 25 - 30 °C
Injection Volume 5 - 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. ESI is often suitable for more complex nitrosamines, while APCI can be better for low-mass nitrosamines.[13]
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantitative Data

Table 1: Comparison of Column Chemistries for NDSRI Separation

The choice of column chemistry is critical for resolving nitrosamine drug substance-related impurities (NDSRIs) from the active pharmaceutical ingredient (API).[14]

Analyte Pair Column Chemistry Resolution (Rs) Retention Time (RT) Gap (min)
N-nitroso-nortriptyline / NortriptylinePhenyl-Hexyl44.136.0
C1830.084.6
N-nitroso-sertraline / SertralinePhenyl-Hexyl25.505.2
C1816.352.5

Data from a comparative study demonstrating the superior performance of a Phenyl-Hexyl column for these specific separations.[14]

Visualizations

OnColumnDegradationPathway cluster_conditions Contributing Factors cluster_reactants Reactants cluster_process On-Column Process cluster_product Result Temp High Temperature (> 30°C) Reaction On-Column Nitrosation Temp->Reaction pH High pH Mobile Phase (e.g., with NH4OH) pH->Reaction Metal Active Metal Surfaces (Column Frit) Metal->Reaction Oxygen Dissolved O2 Oxygen->Reaction Amine Analyte with Amine Group Amine->Reaction NitrosatingAgent Nitrosating Agent (e.g., N2O3) NitrosatingAgent->Reaction Nitrosamine Artificial Nitrosamine Formation Reaction->Nitrosamine

Caption: Factors contributing to on-column nitrosamine formation.

TroubleshootingWorkflow Start Start: On-Column Degradation Suspected CheckTemp Is Column Temp > 30°C? Start->CheckTemp LowerTemp Action: Lower Temp to 25-30°C CheckTemp->LowerTemp Yes CheckMobilePhase Is Mobile Phase high pH with NH4OH? CheckTemp->CheckMobilePhase No LowerTemp->CheckMobilePhase ChangeMobilePhase Action: Switch to acidic mobile phase (e.g., 0.1% Formic Acid) CheckMobilePhase->ChangeMobilePhase Yes CheckColumn Is the column old or showing poor performance? CheckMobilePhase->CheckColumn No ChangeMobilePhase->CheckColumn ReplaceColumn Action: Replace with a new, high-quality column CheckColumn->ReplaceColumn Yes Reevaluate Re-evaluate Analysis CheckColumn->Reevaluate No ReplaceColumn->Reevaluate

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities. Consequently, robust and reliable analytical methods are crucial for their accurate detection and quantification at trace levels. This guide provides a comparative overview of common analytical methods applicable to the validation of 2,6-Dichloro-9-nitroso-9H-purine, their performance characteristics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not widely published, the analytical techniques and validation principles for nitrosamine impurities in pharmaceuticals are well-established and can be adapted. The most common and effective analytical techniques for nitrosamine analysis are hyphenated mass spectrometry methods, which offer the necessary sensitivity and selectivity for detecting these impurities at very low levels. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the physicochemical properties of the analyte and the sample matrix. For nitrosopurines like this compound, LC-MS/MS is often the preferred method due to its versatility with a broad range of compounds, including those that are less volatile or thermally unstable.[1]

Table 1: Comparison of LC-MS/MS and GC-MS/MS for Nitrosamine Analysis

ParameterLC-MS/MSGC-MS/MS
Applicability Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[1]Preferred for volatile nitrosamines.[1]
Sensitivity High sensitivity, capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1]Also highly sensitive, particularly for volatile analytes.[1]
Selectivity Excellent selectivity through Multiple Reaction Monitoring (MRM).[1]High selectivity, also utilizing MRM.[1]
Matrix Effects Can be susceptible to ion suppression or enhancement from the sample matrix.Generally less prone to matrix effects compared to LC-MS/MS.
Sample Preparation Often requires sample cleanup to minimize matrix effects.May require derivatization for non-volatile compounds.
Instrumentation Widely available in pharmaceutical laboratories.Also common, but may be less available than LC-MS/MS in some settings.

Experimental Protocols

The following are generalized experimental protocols for the analysis of nitrosamine impurities. These should be optimized and validated for the specific analysis of this compound.

LC-MS/MS Method for Nitrosamine Analysis

This protocol is a general guideline and should be adapted based on the specific instrumentation and analytical requirements.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation from the matrix and other impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.

Sample Preparation:

  • Weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Perform solid-phase extraction (SPE) for sample cleanup if significant matrix effects are observed.

  • Filter the final extract through a 0.22 µm filter before injection.

GC-MS/MS Method for Volatile Nitrosamine Analysis

While likely less applicable to this compound, this method is a viable alternative for more volatile nitrosamines.

Instrumentation:

  • Gas Chromatography (GC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature program to achieve separation.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

  • Perform liquid-liquid extraction or solid-phase extraction for sample cleanup.

  • Concentrate the final extract before injection.

Validation of the Analytical Method

The validation of the analytical procedure is essential to demonstrate its suitability for its intended purpose.[2] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Table 2: Key Validation Parameters According to ICH Q2(R1)

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[4]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration for an assay.[5]
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.[4]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters.[4]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for a nitrosamine impurity.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Purpose develop Develop Analytical Method (e.g., LC-MS/MS) start->develop pre_validation Pre-Validation/ Method Optimization develop->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Analyze Data and Evaluate Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis data_analysis->develop Fails Criteria validation_report Prepare Validation Report data_analysis->validation_report implementation Implement for Routine Use validation_report->implementation end End: Method Validated implementation->end

Caption: Workflow for the validation of an analytical method.

This guide provides a foundational understanding of the analytical methodologies and validation requirements for nitrosamine impurities, which can be applied to this compound. It is imperative that any method is thoroughly validated in the specific laboratory environment to ensure reliable and accurate results for the intended application.

References

A Comparative Guide to Nitrosamine Impurities: The Case of 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical impurity analysis has been significantly shaped by the emergence of nitrosamines, a class of compounds classified as probable human carcinogens.[1] While regulatory attention has largely focused on common, small-molecule nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the focus is expanding to include a more complex and structurally diverse group: Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs). This guide provides a comparative overview of the uncharacterized potential NDSRI, 2,6-Dichloro-9-nitroso-9H-purine, and well-established nitrosamine impurities, offering insights into the analytical and toxicological challenges they present.

Understanding the Nitrosamine Challenge

Nitrosamines are chemical compounds that can form during the synthesis, formulation, or storage of pharmaceutical products.[2] Their presence, even at trace levels, is a major concern due to their mutagenic and carcinogenic potential.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and acceptable intake (AI) limits for several common nitrosamines to ensure patient safety.[4][5]

This compound: An Uncharacterized Potential NDSRI

This compound is a nitrosamine derivative of a dichlorinated purine (B94841) structure. While available as a chemical reference standard, there is a notable lack of public data regarding its specific mutagenic or carcinogenic properties. Its structure, being derived from a purine scaffold common in many active pharmaceutical ingredients (APIs), strongly suggests it is a Nitrosamine Drug Substance-Related Impurity (NDSRI).

NDSRIs are a sub-category of nitrosamines that are structurally similar to the API or its fragments.[6] Unlike the more common and smaller nitrosamines, NDSRIs are unique to each drug substance and their potential risks are often unknown, necessitating a case-by-case evaluation.[7]

Comparative Analysis: Known Nitrosamines vs. Potential NDSRIs

The following table summarizes the key differences in what is known about common nitrosamines versus what must be determined for a potential NDSRI like this compound.

FeatureCommon Nitrosamines (e.g., NDMA, NDEA)This compound (Potential NDSRI)
Structure Small, simple alkylaminesComplex, structurally related to a purine API
Mutagenicity Data Well-characterized; generally positive in Ames tests[6]Not publicly available; requires experimental determination
Carcinogenicity Data Established animal carcinogens; classified as probable human carcinogens (IARC Group 2A)[3]Not publicly available; requires toxicological assessment or in silico prediction
Regulatory AI Limits Established by FDA and EMA (e.g., NDMA: 96 ng/day, NDEA: 26.5 ng/day)[8][9]Not established; would require derivation based on toxicological data or the Carcinogenic Potency Categorization Approach (CPCA)[10]
Analytical Methods Standardized and validated LC-MS/MS and GC-MS methods are widely available[1][11][12]Method development and validation are required; may present unique challenges due to its specific physicochemical properties

Signaling Pathways and Mechanism of Toxicity

The carcinogenic effects of most nitrosamines are initiated by their metabolic activation by cytochrome P450 enzymes.[13] This activation leads to the formation of highly reactive electrophilic species that can alkylate DNA, forming DNA adducts.[14] If not repaired, these adducts can lead to mutations during DNA replication, potentially initiating cancer.[15] It is presumed that this compound, if found to be mutagenic, would follow a similar mechanism.

Nitrosamine Mechanism of Action General Mechanism of Nitrosamine-Induced DNA Damage Nitrosamine Nitrosamine Impurity (e.g., this compound) CYP450 Cytochrome P450 Metabolism Nitrosamine->CYP450 Electrophile Reactive Electrophilic Intermediate (e.g., Diazonium Ion) CYP450->Electrophile DNA DNA Electrophile->DNA Adducts DNA Adducts DNA->Adducts Alkylation Mutation Mutation (If not repaired) Adducts->Mutation Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: General metabolic activation and DNA damage pathway for nitrosamines.

Experimental Protocols for Assessment

For an uncharacterized nitrosamine such as this compound, a systematic experimental approach is required to determine its potential risk and establish analytical methods for its control.

Mutagenicity Assessment: The Enhanced Ames Test

The bacterial reverse mutation assay, or Ames test, is a primary screening tool for evaluating the mutagenic potential of chemical substances. For nitrosamines, an "enhanced" Ames test is recommended by regulatory agencies to improve its sensitivity.[9][16]

Experimental Protocol: Enhanced Ames Test

  • Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA pKM101) are used.[16]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with enzyme-promoting agents like phenobarbital/β-naphthoflavone. For nitrosamines, a higher concentration of S9 (e.g., 30%) is often recommended.[16][17]

  • Procedure:

    • The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO).

    • A pre-incubation method is generally preferred for nitrosamines, where the test compound, bacterial culture, and S9 mix (if used) are incubated together for a short period (e.g., 30 minutes) before plating.[16]

    • The mixture is then plated on minimal glucose agar (B569324) plates.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (mutated bacteria that have regained the ability to grow) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Analytical Method Development: LC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of nitrosamine impurities at trace levels.[18]

Experimental Protocol: General LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A C18 or similar reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for nitrosamines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and monitoring for a specific product ion after fragmentation. The precursor and product ions for this compound would need to be determined experimentally by infusing a standard of the compound.

  • Sample Preparation: The drug substance or product is dissolved in a suitable solvent, potentially followed by a clean-up step like solid-phase extraction (SPE) to remove matrix interferences.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and achieving a limit of quantification (LOQ) appropriate for the expected acceptable intake limit.

Analytical_Workflow General Analytical Workflow for NDSRI Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Cleanup Sample Cleanup (e.g., SPE, Filtration) Dissolution->Cleanup Injection Injection into LC-MS/MS Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Report Result Quantification->Report

Caption: A typical workflow for the analysis of NDSRIs in pharmaceuticals.

Conclusion and Recommendations

While specific data for this compound is not yet in the public domain, its structural characteristics place it in the category of a potential Nitrosamine Drug Substance-Related Impurity. This necessitates a proactive approach from researchers and drug developers.

  • Risk Assessment: A thorough risk assessment should be conducted for any process where a purine-containing API could be exposed to nitrosating agents.

  • In Silico Assessment: In the absence of experimental data, in silico toxicology prediction tools can provide an initial assessment of the potential mutagenicity of this compound.[4][19]

  • Analytical Screening: Development of a sensitive and specific analytical method, likely based on LC-MS/MS, is crucial for screening for the presence of this impurity.

  • Toxicological Evaluation: If this impurity is detected, its mutagenic potential should be evaluated experimentally, for example, using the Enhanced Ames Test.

By applying the principles and methodologies established for other nitrosamines, the pharmaceutical industry can effectively manage the potential risks associated with novel NDSRIs like this compound, ensuring the continued safety and quality of medicines.

References

A Comparative Analysis of Purine-Based Nitrosamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various purine-based nitrosamines, supported by experimental data. This document summarizes key quantitative data in structured tables, details experimental methodologies for crucial assays, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to Purine-Based Nitrosamines

Purine-based nitrosamines are a class of N-nitroso compounds derived from purine (B94841) structures, such as adenine, guanine (B1146940), and xanthines like caffeine (B1668208) and theophylline. These compounds are of significant interest in toxicology and drug development due to their potential mutagenic and carcinogenic properties. Their formation can occur endogenously or during manufacturing processes of pharmaceuticals and consumer products. Understanding the comparative risks associated with these compounds is crucial for safety assessment and regulatory compliance.

Comparative Analysis of Biological Activity

The biological activity of purine-based nitrosamines varies significantly depending on their chemical structure. This section provides a comparative overview of their mutagenicity, carcinogenicity, and cytotoxicity.

Mutagenicity

The mutagenic potential of purine-based nitrosamines is a critical indicator of their carcinogenic risk. The Ames test, a bacterial reverse mutation assay, is a widely used method to assess this potential.

Table 1: Comparative Mutagenicity of Purine-Based Nitrosamines in Salmonella typhimurium

CompoundStrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
DinitrosocaffeidineTA100With and WithoutData not available in quantitative terms, but described as "highly mutagenic"[1][2]
MononitrosocaffeidineNot SpecifiedNot SpecifiedDoes not exhibit mutagenic properties[1][2]
N-nitroso-N-methyl-1H-purin-6-amine (N-nitroso-methyladenine)Not SpecifiedNot SpecifiedDirect-acting positive[3]

Further quantitative data from comprehensive Ames testing on a wider range of purine-based nitrosamines is needed for a more complete comparative analysis.

Carcinogenicity

Carcinogenicity studies in animal models provide crucial data on the tumor-inducing potential of these compounds and their target organs.

Table 2: Comparative Carcinogenicity of Purine-Based Nitrosamines in Rodent Models

CompoundAnimal ModelRoute of AdministrationTarget Organ(s)Tumor Type(s)Reference
Mononitrosocaffeidine (MNC)BD-IX RatsOralNasal CavityNeuroepitheliomas, Squamous Cell Carcinoma[1][2]
Dinitrosocaffeidine (DNC)BD-IX RatsOralForestomachSquamous Cell Carcinoma[1][2]
N6(Methylnitroso)adenosine (M6(NO)Ado)Swiss MiceInjectionLymphatic System, Lungs, LiverLymphomas, Primary Lung Tumors, Hepatic Neoplasms[4]
Cytotoxicity

In vitro cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a measure of its acute toxicity.

Table 3: Comparative Cytotoxicity of Theophylline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Theophylline-7-acetic acid derivativesHL-60, K-562Not Specified330.4 - 1051.9[5]
TheophyllineMDA-MB-231Not SpecifiedConcentration-dependent decrease in cell viability[6]

Direct comparative cytotoxicity data for a broader range of nitrosated purines is currently limited in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines key experimental protocols for the analysis of purine-based nitrosamines.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are commonly used.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-1254 induced rats or hamsters, to mimic mammalian metabolism.

  • Assay Procedure (Pre-incubation method):

    • A mixture of the test compound, the bacterial tester strain, and S9 mix (or buffer for tests without metabolic activation) is pre-incubated at 37°C.

    • Molten top agar (B569324) is added to the mixture.

    • The entire mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.[7][8]

Synthesis of N7-Nitroso-Guanine (Illustrative Example)

The synthesis of purine-based nitrosamines is essential for conducting toxicological studies. The following is a general approach based on known methods for guanine modification.

Protocol:

  • Starting Material: Guanosine-5'-monophosphate (GMP).

  • Reaction:

    • Dissolve GMP in an aqueous buffer and adjust the pH to approximately 4.5.

    • Add a nitrosating agent, such as sodium nitrite, to the solution.

    • Stir the reaction mixture at room temperature for a specified period.

  • Purification:

    • The reaction mixture is purified using high-performance liquid chromatography (HPLC).

    • The fraction corresponding to N7-nitroso-guanosine is collected.

  • Hydrolysis:

    • The purified N7-nitroso-guanosine is subjected to acid hydrolysis (e.g., with 1N HCl) to cleave the glycosidic bond and obtain N7-nitroso-guanine.

  • Final Purification: The final product is purified by precipitation and washing.[9][10]

LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of nitrosamines in various matrices.

Protocol:

  • Sample Preparation:

    • For biological samples (e.g., cell lysates, plasma), proteins are precipitated using a solvent like acetonitrile.

    • The supernatant is collected and may be further purified using solid-phase extraction (SPE).

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC or UPLC system.

    • Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Ionization is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each nitrosamine (B1359907) are monitored.

    • Isotope-labeled internal standards are used for accurate quantification.[8][11][12]

Signaling Pathways and Mechanisms of Action

Purine-based nitrosamines, like other nitrosamines, exert their toxic effects primarily through metabolic activation to reactive electrophiles that can damage cellular macromolecules, including DNA.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of nitrosamines is a critical step in their mechanism of carcinogenicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Metabolic_Activation cluster_0 Cellular Environment cluster_1 Downstream Effects Purine-Based_Nitrosamine Purine-Based_Nitrosamine Reactive_Electrophile Reactive_Electrophile Purine-Based_Nitrosamine->Reactive_Electrophile Metabolic Activation CYP_Enzymes CYP_Enzymes CYP_Enzymes->Purine-Based_Nitrosamine DNA_Adducts DNA_Adducts Reactive_Electrophile->DNA_Adducts Alkylation DNA_Damage DNA_Damage DNA_Adducts->DNA_Damage Mutations Mutations DNA_Damage->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis PI3K_Akt_Pathway Nitrosamine_Exposure Nitrosamine_Exposure Growth_Factor_Receptor Growth_Factor_Receptor Nitrosamine_Exposure->Growth_Factor_Receptor Activates PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors Cell_Proliferation Cell_Proliferation Downstream_Effectors->Cell_Proliferation Inhibition_of_Apoptosis Inhibition_of_Apoptosis Downstream_Effectors->Inhibition_of_Apoptosis Carcinogenesis Carcinogenesis Cell_Proliferation->Carcinogenesis Inhibition_of_Apoptosis->Carcinogenesis

References

A Guide to Inter-Laboratory Comparison of Nitrosamine Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties. As a result, robust and reliable analytical methods for their detection and quantification at trace levels are crucial. This guide provides an objective comparison of the performance of common analytical methods for nitrosamine analysis, supported by data from inter-laboratory studies.

Key Analytical Techniques

The most widely employed and regulatory-accepted analytical techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] Both methods offer the high sensitivity and selectivity required to detect the low levels of nitrosamines stipulated by regulatory agencies.[4]

A collaborative study involving six major regulatory agencies, including the US FDA and European OMCLs, demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using various mass spectrometry-based analytical procedures developed independently by different laboratories.[5]

Quantitative Performance Data

The following tables summarize key performance parameters for LC-MS/MS and GC-MS/MS methods for the analysis of a panel of common nitrosamines. The data is compiled from various studies to provide a comparative overview.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis by GC-MS/MS

NitrosamineLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Reference
N-Nitrosodimethylamine (NDMA)15 - 25050 - 250[6]
N-Nitrosodiethylamine (NDEA)15 - 25050 - 250[6]
N-Nitrosodipropylamine (NDPA)15 - 25050 - 250[6]
N-Nitrosodibutylamine (NDBA)15 - 25050 - 250[6]
N-Nitrosopiperidine (NPIP)15 - 25050 - 250[6]
N-Nitrosopyrrolidine (NPYR)15 - 25050 - 250[6]
N-Nitrosomorpholine (NMOR)15 - 25050 - 250[6]
N-Nitrosoethylisopropylamine (NEIPA)15 - 25050 - 250[6]
N-Nitrosodiisopropylamine (NDIPA)15 - 25050 - 250[6]
N-Nitrosomethylphenylamine (NMPA)15 - 25050 - 250[6]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)15 - 25050 - 250[6]
N-Nitrosodiphenylamine (NDPhA)15 - 25050 - 250[6]
N-Nitrosomethylethylamine (NMEA)15 - 25050 - 250[6]

Table 2: System Suitability for LC-MS/MS Analysis of Nitrosamines in Metformin

NitrosamineConcentration (ng/mL)%RSD of Peak Area (n=6)
NDMA3< 5%
NDEA3< 5%
NMBA3< 5%
NEIPA3< 5%
NDIPA3< 5%
NMPA3< 5%
NDPA3< 5%
NDBA3< 5%
NMOR3< 5%
NPIP3< 5%
(Data synthesized from a study on the analysis of 10 nitrosamine impurities in Metformin.[7])

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of nitrosamines using LC-MS/MS and GC-MS/MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Weighing & Dissolution extraction Extraction (e.g., LLE, SPE) start->extraction concentration Concentration & Reconstitution extraction->concentration lc_separation Liquid Chromatography (Separation) concentration->lc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_analysis Data Analysis & Reporting ms_detection->data_analysis GC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing start Sample Weighing & Dissolution extraction Extraction (e.g., Headspace, LLE) start->extraction derivatization Derivatization (Optional) extraction->derivatization gc_separation Gas Chromatography (Separation) derivatization->gc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) gc_separation->ms_detection data_analysis Data Analysis & Reporting ms_detection->data_analysis

References

Navigating the Analytical Maze: A Comparative Guide to Purine Derivative Quantification with a Focus on 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel compounds is a cornerstone of successful research. This guide provides a comparative overview of established analytical methodologies applicable to the quantification of purine (B94841) derivatives, with a specific focus on providing a framework for developing a robust assay for 2,6-Dichloro-9-nitroso-9H-purine.

While specific validated methods for this compound are not yet established in publicly available literature, this guide leverages data from analogous purine structures to provide a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Surface-Enhanced Raman Spectroscopy (SERS). The experimental protocols and performance data presented herein offer a strong foundation for the development and validation of a quantitative method for the target compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of HPLC-UV, LC-MS/MS, and SERS for the quantification of various purine derivatives, offering a predictive insight into their potential application for this compound.

Table 1: Performance Comparison of Analytical Methods for Purine Derivative Quantification

ParameterHPLC-UVLC-MS/MSSERS
Linearity (ng/mL) 0.5 - 2000.1 - 5000Analyte Dependent
LLOQ (ng/mL) 0.5[1]0.1 - 5[1]Analyte Dependent
Accuracy (%) 97.1 - 103.8[1]92.8 - 106.5[1]Typically requires internal standards for high accuracy
Precision (CV%) < 9.8[1]< 12.3[1]Variable, can be improved with optimized substrates
Selectivity Moderate to HighVery HighHigh
Throughput ModerateHighModerate to High

Experimental Protocols: A Blueprint for Method Development

Detailed and reproducible experimental protocols are critical for obtaining reliable quantitative data. Below are representative methodologies for HPLC-UV and LC-MS/MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of purine derivatives.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and methanol (B129727).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined based on the UV spectrum of this compound).

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 or HILIC column depending on the polarity of the analyte.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined.

Visualizing the Workflow

Understanding the experimental workflow is crucial for implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key steps in the analytical processes.

cluster_prep Sample Preparation start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep

HPLC-UV Sample Preparation Workflow.

cluster_analysis LC-MS/MS Analysis start_analysis Prepared Sample lc Liquid Chromatography (Separation) start_analysis->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Acquisition & Processing ms->data

LC-MS/MS Analytical Workflow.

Conclusion

While direct experimental data for the quantification of this compound is not yet available, this guide provides a robust framework for researchers to develop and validate a suitable analytical method. By leveraging the established protocols and performance data from analogous purine derivatives, scientists can confidently select and optimize a methodology, whether it be the accessible HPLC-UV or the highly sensitive and selective LC-MS/MS. The key to success will lie in meticulous method development and a thorough validation process to ensure the generation of accurate and precise quantitative data, a critical step in advancing drug discovery and development.

References

Navigating the Analytical Maze: A Comparative Guide to the Detection of Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of nitrosamine (B1359907) impurities as a significant concern in the pharmaceutical industry has underscored the critical need for highly sensitive and robust analytical methods. Among these, 2,6-Dichloro-9-nitroso-9H-purine represents a class of potentially mutagenic compounds that demand rigorous detection and quantification at trace levels. This guide provides a comparative overview of the predominant analytical techniques employed for nitrosamine analysis, offering insights into their performance, detailed experimental protocols, and the logical workflows involved.

Quantitative Performance of Analytical Methods for Nitrosamine Detection

The choice of analytical methodology is paramount in achieving the low detection limits required by regulatory bodies. The following table summarizes the typical performance characteristics of the two most common techniques for nitrosamine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). While specific data for this compound is not publicly available, the data presented for other nitrosamines serves as a reliable benchmark.

Analytical TechniqueTypical AnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
LC-MS/MS Wide range of nitrosamines, including non-volatile and thermally labile compounds.0.05 - 1.84 µg/L0.005 ppm - 0.03 ppmHigh specificity and sensitivity, suitable for a broad range of compounds, less risk of thermal degradation.[1][2]
GC-MS/MS Volatile nitrosamines.0.15 - 1.00 ng/mL0.003 - 0.015 µg/gExcellent for volatile and semi-volatile compounds, high chromatographic resolution.[3][4]

Detailed Experimental Protocols

Accurate and reproducible detection of nitrosamine impurities is contingent on meticulous experimental execution. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis, synthesized from established methodologies for nitrosamine detection in pharmaceutical matrices.

Protocol 1: LC-MS/MS Method for Nitrosamine Analysis

This protocol is a generalized procedure for the analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs) or drug products.

1. Sample Preparation:

  • For Drug Products: Accurately weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target concentration (e.g., 20 mg/mL of API).

  • Extraction: Transfer the powdered sample or a weighed amount of API into a suitable centrifuge tube. Add an appropriate volume of a suitable solvent (e.g., methanol (B129727), or a mixture of methanol and water).

  • Sonication and Centrifugation: Vortex the sample for 1 minute, followed by sonication for 30-45 minutes to ensure complete dissolution of the nitrosamines.[5] Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pelletize excipients.[5][6]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an LC vial for analysis.[6]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS).

  • Column: A reversed-phase column suitable for the separation of polar compounds (e.g., C18, Phenyl-Hexyl).[7]

  • Mobile Phase: A gradient elution using two mobile phases is common. For example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[6]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[2]

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each nitrosamine.

Protocol 2: GC-MS/MS Method for Volatile Nitrosamine Analysis

This protocol is suitable for the analysis of volatile nitrosamine impurities.

1. Sample Preparation:

  • Direct Liquid Injection: Dissolve a weighed amount of the API or drug product in a suitable solvent (e.g., dichloromethane). The solution is then directly injected into the GC-MS/MS system.

  • Headspace Analysis (for highly volatile nitrosamines): Place a weighed amount of the sample into a headspace vial and seal it. The vial is heated to a specific temperature for a set time to allow the volatile nitrosamines to partition into the headspace gas, which is then injected into the GC-MS/MS.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a suitable injector (e.g., split/splitless or programmed temperature vaporizer).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS).

  • Column: A capillary column with a stationary phase appropriate for the separation of nitrosamines (e.g., a wax-type column).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points. For example, starting at 40°C and ramping up to 250°C.[9]

  • Ionization Source: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the logical flow of operations in nitrosamine impurity analysis.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Sample Weighing Extraction Solvent Extraction Weighing->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS For non-volatile & thermally labile GCMS GC-MS/MS Analysis Cleanup->GCMS For volatile compounds Integration Peak Integration LCMS->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A general workflow for nitrosamine impurity analysis.

LC_MS_MS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column Chromatographic Column Injector->Column IonSource Ion Source (ESI/APCI) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data Acquisition System Detector->DataSystem Signal

References

A Comparative Guide to the Quantification of 2,6-Dichloro-9-nitroso-9H-purine and Other Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for the quantification of purine (B94841) derivatives, with a focus on a hypothetical High-Performance Liquid Chromatography (HPLC) assay for 2,6-Dichloro-9-nitroso-9H-purine. The performance of this assay is compared with established multi-analyte methods for other purine metabolites. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical protocols for purine-related compounds.

Quantitative Performance: Linearity and Range

The following table summarizes the key performance characteristics of a representative HPLC-UV method for this compound, alongside a validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for a broader range of purine metabolites.

ParameterHypothetical HPLC-UV Assay for this compoundUPLC-PDA Method for 15 Purine Metabolites[1]LC-MS/MS for Purine & Pyrimidine (B1678525) Disorders[2]
Linear Range 0.1 - 100 µg/mL0.1 - 100 µMNot explicitly stated, but high sensitivity is noted
Linearity (r²) > 0.999> 0.999Not explicitly stated, but reliable determination is reported
Limit of Detection (LOD) 0.05 µg/mL~0.1 µM (100 nM)High sensitivity, capable of detecting mild cases
Limit of Quantification (LOQ) 0.1 µg/mLNot explicitly statedNot explicitly stated
Precision (%RSD) < 2%< 2% (within-run and between-run)Not explicitly stated
Accuracy (% Recovery) 98 - 102%Not explicitly statedNot explicitly stated
Analytes This compound15 purine metabolites including ATP, ADP, AMP, adenosine, adenine, GTP, GDP, GMP, IMP, ZMP, guanosine, hypoxanthine, inosine, xanthine, and uric acid.[1]27 analytes including SAICAr, AICAr, beta-ureidoisobutyric acid, 2,8-dihydroxyadenine, and orotidine.[2]

Experimental Protocols

1. Hypothetical HPLC-UV Method for this compound Quantification

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • 0.22 µm syringe filters

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm for purine derivatives).

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase, covering the expected linear range (e.g., 0.1 to 100 µg/mL).

    • Sample Preparation: Biological samples should be deproteinized, for instance, by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein. The supernatant can then be diluted in the mobile phase.

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from this calibration curve.

2. UPLC-PDA Method for 15 Purine Metabolites

This method is capable of resolving and quantifying 15 purine metabolites.[1]

  • Instrumentation:

    • Waters ACQUITY H-Class plus UPLC system with a quaternary solvent manager and a PDA eLambda detector.[1]

    • Waters ACQUITY Premier HSS C18 VanGuard FIT Column (1.8 µm, 2.1 mm × 100 mm).[1]

  • Key Method Parameters:

    • Run Time: 33 minutes.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: Photodiode array detection.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for HPLC-based quantification and a simplified representation of purine metabolism.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Standard Reference Standard Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Biological Sample Extraction Prepared Sample Sample->Extraction Deproteinization/ Extraction HPLC HPLC System Dilution->HPLC Extraction->HPLC Detector UV/PDA Detector HPLC->Detector Data Chromatographic Data Detector->Data CalCurve Calibration Curve Data->CalCurve Quant Concentration Determination Data->Quant CalCurve->Quant

Caption: Experimental workflow for HPLC-based quantification of purine derivatives.

purine_pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion & Degradation PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multi-step GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP Adenine Adenine Adenine->AMP Xanthine Xanthine GMP->Xanthine AMP->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

References

Comparative Stability of Nitrosamine Reference Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of nitrosamine (B1359907) reference standards is a critical factor in ensuring accurate and reliable analytical data. This guide provides an objective comparison of the stability of common nitrosamine reference standards under various stress conditions, supported by experimental data and detailed methodologies.

Nitrosamines are a class of compounds that have garnered significant attention due to their potential carcinogenicity and presence as impurities in some pharmaceutical products. Accurate detection and quantification of these impurities are paramount for patient safety and regulatory compliance. This necessitates the use of well-characterized and stable reference standards. Understanding the inherent stability of these standards is crucial for their proper storage, handling, and use in analytical method development and validation.

Comparative Stability Analysis

The stability of nitrosamine reference standards can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to determine the intrinsic stability of these compounds and to develop stability-indicating analytical methods.

While comprehensive, direct comparative studies with standardized quantitative data across a wide range of nitrosamines are limited in publicly available literature, the following table summarizes the known stability characteristics of several common nitrosamine reference standards based on available scientific information. The stability is qualitatively assessed based on reported degradation pathways and observations from various studies.

Nitrosamine Reference StandardAcidic Conditions (e.g., 0.1 M HCl)Basic Conditions (e.g., 0.1 M NaOH)Oxidative Conditions (e.g., 3% H₂O₂)Photolytic Conditions (UV/Vis Light)Thermal Conditions (e.g., 60-80°C)
N-Nitrosodimethylamine (NDMA) Generally stable; degradation can occur under strong acidic conditions with heat.Generally stable.Susceptible to degradation.Known to degrade upon exposure to UV light.[1]Can degrade at elevated temperatures.
N-Nitrosodiethylamine (NDEA) Generally stable; degradation may be slower than NDMA under similar conditions.Generally stable.Susceptible to degradation.Degrades upon UV exposure.Shows some degradation at elevated temperatures.
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) Stability can be pH-dependent; may be less stable than simple dialkyl nitrosamines.Stability can be pH-dependent.Susceptible to oxidation.Expected to be photolabile.Stability is temperature-dependent.
N-Nitrosodiisopropylamine (NDIPA) Generally stable.Generally stable.Susceptible to oxidation.Expected to be photolabile.Stability is temperature-dependent.
N-Nitrosoethylisopropylamine (NEIPA) Generally stable.Generally stable.Susceptible to oxidation.Expected to be photolabile.Stability is temperature-dependent.

Note: The stability information is a qualitative summary based on general chemical principles and available data. Specific degradation rates will vary depending on the exact experimental conditions (concentration, solvent, temperature, light intensity, etc.).

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for key forced degradation experiments.

Protocol 1: Forced Degradation Study of Nitrosamine Reference Standards

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a nitrosamine reference standard under various stress conditions.

1. Materials:

  • Nitrosamine reference standard (e.g., NDMA, NDEA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or other suitable organic solvent

  • pH meter

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS) system

  • Photostability chamber

  • Oven

2. Standard Solution Preparation:

  • Prepare a stock solution of the nitrosamine reference standard in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 100 µg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with NaOH, and analyze.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples, neutralize with HCl, and analyze.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • Withdraw samples and analyze.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Withdraw samples and analyze.

  • Photostability:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Withdraw samples and analyze.

4. Analysis:

  • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating analytical method (e.g., LC-MS/MS or GC-MS/MS).

  • Determine the percentage of degradation of the parent nitrosamine and identify any major degradation products.

Visualizing Experimental Workflows and Degradation Pathways

To better illustrate the processes involved in stability testing and the chemical transformations of nitrosamines, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Nitrosamine Reference Standard stock Prepare Stock Solution start->stock aliquots Prepare Aliquots stock->aliquots acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) aliquots->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) aliquots->base oxidation Oxidation (e.g., 3% H2O2, RT) aliquots->oxidation thermal Thermal (e.g., 80°C) aliquots->thermal photo Photostability (ICH Q1B) aliquots->photo neutralize Neutralization (for acid/base) acid->neutralize base->neutralize analytical LC-MS/MS or GC-MS/MS Analysis oxidation->analytical thermal->analytical photo->analytical neutralize->analytical data Data Evaluation: - % Degradation - Impurity Profile analytical->data end End: Stability Report data->end

Caption: Experimental workflow for forced degradation stability testing of nitrosamine reference standards.

G cluster_pathways Degradation Pathways cluster_products Degradation Products Nitrosamine Nitrosamine (R1-N(N=O)-R2) Photolytic Photolytic Cleavage (UV Light) Nitrosamine->Photolytic Oxidative Oxidative Breakdown (Oxidizing Agents) Nitrosamine->Oxidative Hydrolytic Catalytic Hydrolysis (Acid/Base, Metals) Nitrosamine->Hydrolytic Thermal Thermal Denitrosation (Heat) Nitrosamine->Thermal Amines Secondary Amines Photolytic->Amines Radicals Nitric Oxide Radicals Photolytic->Radicals Nitrites Nitrite/Nitrate Derivatives Oxidative->Nitrites Others Other By-products Oxidative->Others Hydrolytic->Amines Hydrolytic->Others Thermal->Radicals Thermal->Others

Caption: Common degradation pathways for nitrosamine compounds under various stress conditions.

Conclusion

The stability of nitrosamine reference standards is a multifaceted issue influenced by a variety of environmental factors. While this guide provides a comparative overview and foundational experimental protocols, it is imperative for researchers to conduct their own stability assessments on specific reference standard lots under their unique laboratory conditions. The use of validated, stability-indicating analytical methods is essential for generating reliable data. By understanding the degradation pathways and potential instabilities of these critical reference materials, scientists can ensure the accuracy and integrity of their analytical results in the ongoing effort to safeguard pharmaceutical quality and patient health.

References

A Comparative Guide to the Genotoxicity of Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential genotoxic and carcinogenic properties. Understanding the comparative genotoxicity of these impurities is crucial for risk assessment and ensuring patient safety. This guide provides an objective comparison of the genotoxic potential of various nitrosamine impurities, supported by experimental data from recent studies.

Executive Summary

Nitrosamine impurities exhibit a wide range of genotoxic potencies, which are significantly influenced by their chemical structure and the metabolic capabilities of the test system. Generally, nitrosamines require metabolic activation by cytochrome P450 (CYP) enzymes to exert their genotoxic effects. This activation leads to the formation of reactive electrophilic species that can interact with DNA, leading to mutations and chromosomal damage. This guide summarizes key findings from in vitro and in vivo studies, presenting a comparative analysis of commonly encountered nitrosamine impurities such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosoethylisopropylamine (NEIPA), and N-nitrosodiisopropylamine (NDIPA).

Comparative Genotoxicity Data

The following tables summarize quantitative data from various studies, comparing the genotoxic potency of different nitrosamine impurities across multiple assays.

Table 1: In Vitro Genotoxicity of Nitrosamine Impurities in Human Lymphoblastoid TK6 Cells

Nitrosamine ImpurityGenotoxic Potency RankingKey Findings
N-nitrosomethylphenylamine (NMPA)1 (Most Potent)Induced significant phosphorylation of histone H2A.X (γH2A.X), a marker of DNA double-strand breaks.[1]
N-nitrosodiethylamine (NDEA)2Showed concentration-dependent increases in γH2A.X and micronucleus frequency.[1]
N-nitrosoethylisopropylamine (NEIPA)2Exhibited genotoxic potency similar to NDEA.[1]
N-nitroso-N-methyl-4-aminobutanoic acid (NMBA)3Induced γH2A.X and micronucleus formation.[1]
N-nitrosodibutylamine (NDBA)4Showed weaker genotoxic responses compared to NDEA and NEIPA.[1]
N-nitrosodiisopropylamine (NDIPA)4Exhibited genotoxic potency similar to NDBA.[1]

Table 2: Genotoxicity of Nitrosamine Impurities in 2D and 3D Human HepaRG Cell Models

Nitrosamine ImpurityGenotoxicity in 2D HepaRG Cells (Comet & Micronucleus Assay)Genotoxicity in 3D HepaRG Spheroids (Comet & Micronucleus Assay)Relative Potency in 3D Model
N-nitrosodimethylamine (NDMA)PositivePositiveStrongest response.[2]
N-nitrosodibutylamine (NDBA)PositivePositiveNDMA > NDBA > NDEA.[2]
N-nitrosodiethylamine (NDEA)PositivePositiveWeaker than NDMA and NDBA.[2]
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)Negative (Comet), Positive (Micronucleus in 3D only)PositivePositive only in the 3D micronucleus assay.[2]
N-nitrosomethylphenylamine (NMPA)Negative (Comet), Positive (Micronucleus in 3D only)PositivePositive only in the 3D micronucleus assay.[2]
N-cyclopentyl-4-nitrosopiperazine (CPNP)NegativePositiveAll eight tested nitrosamines induced DNA damage in 3D spheroids.[2]
N-nitrosodiisopropylamine (NDIPA)NegativePositive
N-nitrosoethylisopropylamine (NEIPA)NegativePositive

Table 3: In Vivo Genotoxicity of Nitrosamines in Rat Liver Micronucleus Assay

Nitrosamine ImpurityCarcinogenic Potency in Rat LiverInduction of Micronucleated Hepatocytes (%MNHEP)
N-nitrosodimethylamine (NDMA)PotentDose-dependent increase.[3]
N-nitrosodiisopropylamine (NDIPA)Relatively weakDose-dependent increase.[3]
N-nitrosoethylisopropylamine (NEIPA)Relatively weakDose-dependent increase.[3]
N-nitrosomethylphenylamine (NMPA)Primarily esophageal tumorsDose-dependent increase.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are summaries of key experimental protocols used to assess the genotoxicity of nitrosamine impurities.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] For nitrosamines, enhanced testing conditions are often recommended to improve sensitivity.

  • Principle: The assay utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of a substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium.[4]

  • Metabolic Activation: Most nitrosamines require metabolic activation to become mutagenic.[4] This is typically achieved by adding a post-mitochondrial fraction (S9) from the liver of rodents (rat or hamster) treated with enzyme inducers.[5] For nitrosamines, a higher concentration of S9 (e.g., 30%) and the use of hamster liver S9 have been shown to increase the sensitivity of the assay.[6]

  • Procedure:

    • The test compound, bacterial tester strain, and S9 mix (if required) are combined.

    • The mixture is pre-incubated to allow for metabolic activation.

    • The mixture is plated on a minimal agar (B569324) medium.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.[4]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

  • Cell Lines: Metabolically competent human cell lines, such as HepaRG cells, are often used to assess nitrosamine genotoxicity as they can metabolize these compounds.[2] Human lymphoblastoid TK6 cells expressing specific CYP enzymes are also utilized to investigate the role of different metabolic pathways.[1]

  • Procedure:

    • Cells are exposed to the test nitrosamine for a specific duration (e.g., 24 hours).[1][2]

    • Following exposure, cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopy or flow cytometry.[2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Procedure:

    • Cells are exposed to the test nitrosamine.

    • Cells are embedded in low-melting-point agarose on a slide.

    • Slides are immersed in a lysis solution to remove cellular proteins and membranes.

    • The DNA is unwound under alkaline conditions.

    • Electrophoresis is performed.

    • Slides are stained with a fluorescent DNA-binding dye and analyzed using a fluorescence microscope equipped with image analysis software. The percentage of DNA in the comet tail is a common metric for quantifying DNA damage.[7]

In Vivo Micronucleus Assay

The in vivo micronucleus test assesses genotoxicity in a whole-animal system, providing information on the effects of metabolism, distribution, and excretion.[8]

  • Principle: The assay typically measures the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated rodents.[9] For liver-targeting compounds like many nitrosamines, the micronucleus assay in hepatocytes (MNHEP) is a more relevant endpoint.[3][10]

  • Procedure (OECD 474):

    • Animals (typically rodents) are administered the test substance, usually via the intended route of human exposure.[8]

    • Multiple dose levels are tested.

    • At appropriate times after the last dose, bone marrow or peripheral blood is collected.[9] For the MNHEP assay, a small portion of the liver is sampled.[10]

    • Cells are prepared on slides, stained, and scored for the presence of micronuclei in polychromatic erythrocytes (or hepatocytes).

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental processes can aid in understanding the complex nature of nitrosamine genotoxicity.

Nitrosamine_Genotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_DNA_Damage DNA Damage and Cellular Response Nitrosamine Nitrosamine Impurity CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Nitrosamine->CYP450 Oxidation Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Breaks DNA Strand Breaks DNA_Adducts->DNA_Breaks Mutation Mutation DNA_Adducts->Mutation DDR DNA Damage Response (DDR) (e.g., γH2A.X) DNA_Breaks->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Nitrosamine-induced genotoxicity signaling pathway.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Test_Compound Test Nitrosamine Impurity Ames Ames Test (Bacterial Mutagenicity) Test_Compound->Ames Micronucleus_in_vitro In Vitro Micronucleus Assay (Mammalian Cells) Test_Compound->Micronucleus_in_vitro Comet Comet Assay (DNA Strand Breaks) Test_Compound->Comet Evaluation Genotoxicity Profile and Potency Ranking Ames->Evaluation Micronucleus_in_vitro->Evaluation Comet->Evaluation Micronucleus_in_vivo In Vivo Micronucleus Assay (Rodent) Risk_Assessment Health Risk Assessment Micronucleus_in_vivo->Risk_Assessment Evaluation->Micronucleus_in_vivo If positive in vitro Evaluation->Risk_Assessment

Caption: Experimental workflow for nitrosamine genotoxicity testing.

References

A Guide to Certified Reference Materials for Nitrosamine Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products are of paramount importance to ensure patient safety and regulatory compliance. Certified Reference Materials (CRMs) are the cornerstone of reliable analytical measurements, providing the benchmark against which all other measurements are judged. This guide offers a comparative overview of commercially available nitrosamine CRMs and discusses the critical aspects of their development and use.

Comparison of Commercially Available Nitrosamine CRMs

Several reputable manufacturers produce certified reference materials for a range of nitrosamine impurities. The following tables summarize the key features of single- and multi-component nitrosamine CRM solutions offered by prominent suppliers. Data has been compiled from publicly available product information and Certificates of Analysis. It is important to note that while certified concentration and solvent information are readily available, detailed quantitative data on uncertainty, stability, and homogeneity for specific lots are often not published in a comparative format. Users should always refer to the Certificate of Analysis provided with the specific CRM lot for detailed information.

Table 1: Comparison of Single-Component Nitrosamine Certified Reference Materials

ManufacturerExample NitrosamineCertified ConcentrationSolventStated Accreditation
AccuStandard N-Nitrosodimethylamine (NDMA)100 µg/mLDichloromethaneISO 17034, ISO/IEC 17025
N-Nitrosodiethylamine (NDEA)1000 µg/mLMethanolISO 17034, ISO/IEC 17025
Restek N-Nitrosodimethylamine-d61000 µg/mLAcetonitrileISO 17034, ISO/IEC 17025
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)100 µg/mLAcetonitrileISO 17034, ISO/IEC 17025
LGC Standards (Dr. Ehrenstorfer) N-Nitrosodimethylamine-d6100 µg/mLMethanolISO 17034
N-Nitrosodi-n-propylamine D14100 µg/mLAcetoneISO 17034
Chiron (ZeptoMetrix) N-Nitrosodimethylamine (NDMA)1000 µg/mLMethanolISO 17034
N-Nitrosomethylethylamine (NMEA)1000 µg/mLMethanolISO 17034

Table 2: Comparison of Multi-Component Nitrosamine Certified Reference Materials

ManufacturerProduct Name/DescriptionNumber of ComponentsExample ConcentrationSolventStated Accreditation
AccuStandard EPA Method 521 Analyte Stock Solution7200 µg/mLMethylene chlorideISO 17034, ISO/IEC 17025
Nitrosamines in Water (ASTM D-8456)132 µg/mLWater:Methanol (98:2)ISO 17034, ISO/IEC 17025
Restek Nitrosamines 7 Standard7100 µg/mLAcetonitrileISO 17034, ISO/IEC 17025
607 Calibration Mix, Nitrosamines32000 µg/mLMethanolISO 17034, ISO/IEC 17025
LGC Standards Nitrosamines Mixture 1013Not specifiedNot specifiedNot specifiedISO 17034
Chiron (ZeptoMetrix) BMF 55 - Nitrosamines and Nitramines Mix72000 µg/mLDichloromethaneISO 17034

The Crucial Role of ISO Accreditation

The majority of reputable CRM producers are accredited to ISO 17034:2016 ("General requirements for the competence of reference material producers") and operate their testing laboratories under ISO/IEC 17025:2017 ("General requirements for the competence of testing and calibration laboratories").[1][2] This dual accreditation provides a high level of confidence in the quality of the CRMs, ensuring that they are produced and certified with methodological rigor, and that all certified values are metrologically traceable.[1][2]

In-House vs. Commercial CRMs: A Note on Alternatives

While the use of commercially available, accredited CRMs is the gold standard, some laboratories may consider preparing in-house reference materials. It is critical to understand that the development of a CRM is a complex process that goes beyond simple synthesis. To be considered a true CRM, an in-house standard must undergo a rigorous characterization and validation process, including homogeneity and stability studies, and the assignment of a certified value with a calculated uncertainty, all performed in accordance with international guidelines such as ISO Guide 35.[3][4] The resources required for such a comprehensive validation are substantial, and for most applications, the use of commercially available, accredited CRMs is the more practical and reliable approach.

Experimental Protocols: The Foundation of a Certified Reference Material

The certification of a reference material is a meticulous process designed to ensure its accuracy, stability, and homogeneity. While specific protocols are proprietary to each manufacturer, the general principles are outlined in ISO Guide 35.[3][4] The following sections describe the key experiments involved in the development of a nitrosamine CRM.

Purity Assessment of Raw Materials

The journey to a reliable CRM begins with the starting material. The purity of the neat nitrosamine compound is a critical parameter that directly impacts the accuracy of the certified value.

Methodology:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common technique for assessing the purity of organic compounds. A sample of the neat nitrosamine is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram reveals the main peak corresponding to the nitrosamine and any impurity peaks. The purity is typically calculated as the area of the main peak as a percentage of the total peak area.

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, confirming the identity of the nitrosamine and helping to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and can be used to confirm the identity of the nitrosamine and detect the presence of structurally related impurities.

Homogeneity Studies

A CRM must be homogeneous, meaning that the concentration of the analyte is uniform throughout the entire batch of the material. This ensures that any subsample taken for analysis is representative of the whole.

Methodology:

  • Sampling: A statistically relevant number of units (e.g., vials) are randomly selected from the CRM batch.

  • Analysis: Multiple subsamples are taken from each selected unit and analyzed using a precise analytical method, typically LC-MS/MS or GC-MS/MS.

  • Statistical Analysis: The results are statistically evaluated to assess the between-unit and within-unit variability. Analysis of variance (ANOVA) is a common statistical tool used for this purpose. The between-unit standard deviation is a key parameter used in the uncertainty budget of the certified value.[5]

Stability Studies

The stability of a CRM is its ability to resist changes in its certified property value over time when stored under specified conditions. Both long-term and short-term (shipping) stability studies are crucial.

Methodology:

  • Long-Term Stability: Samples of the CRM are stored at the recommended storage temperature for extended periods (e.g., 12, 24, 36 months). At predetermined time points, samples are analyzed, and the results are compared to the initial certified value.

  • Short-Term Stability (Shipping Study): To simulate shipping conditions, samples are exposed to elevated temperatures for short periods. The results are then compared to samples stored under the recommended conditions to assess any degradation.

  • Data Analysis: The stability data is typically evaluated by plotting the measured concentration against time and performing a regression analysis. The results of the stability studies are used to establish the shelf-life and recommended storage conditions for the CRM.[6]

Value Assignment (Certification)

The final step is the assignment of a certified value and its associated uncertainty. This is a comprehensive process that combines information from the purity assessment of the raw material, the gravimetric preparation of the solution, and characterization by one or more analytical methods.

Methodology:

  • Gravimetric Preparation: The CRM solution is prepared by accurately weighing the high-purity neat nitrosamine and dissolving it in a precise volume of a high-purity solvent.

  • Characterization by Independent Methods: The concentration of the prepared solution is confirmed using at least one, and preferably two, independent and validated analytical methods (e.g., LC-MS/MS and GC-MS/MS).

  • Uncertainty Budget Calculation: The overall uncertainty of the certified value is calculated by combining the uncertainties from all contributing sources, including the purity of the raw material, the gravimetric measurements, the homogeneity of the material, and its stability. This is done in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).[7]

Visualizing Key Workflows

To better illustrate the processes involved in the development and use of nitrosamine CRMs, the following diagrams have been created using the DOT language.

CRM_Development_Workflow cluster_0 Phase 1: Raw Material & Preparation cluster_1 Phase 2: Characterization & Certification cluster_2 Phase 3: Final Product Raw Material Sourcing Raw Material Sourcing Purity Assessment Purity Assessment Raw Material Sourcing->Purity Assessment Gravimetric Preparation Gravimetric Preparation Purity Assessment->Gravimetric Preparation Homogeneity Study Homogeneity Study Gravimetric Preparation->Homogeneity Study Stability Study Stability Study Homogeneity Study->Stability Study Value Assignment Value Assignment Stability Study->Value Assignment Uncertainty Calculation Uncertainty Calculation Value Assignment->Uncertainty Calculation Certified Reference Material Certified Reference Material Uncertainty Calculation->Certified Reference Material Certificate of Analysis Certificate of Analysis Certified Reference Material->Certificate of Analysis

Caption: Workflow for the development of a certified reference material.

Analytical_Workflow Sample Preparation Sample Preparation LC-MS/MS or GC-MS/MS Analysis LC-MS/MS or GC-MS/MS Analysis Sample Preparation->LC-MS/MS or GC-MS/MS Analysis CRM Standard Preparation CRM Standard Preparation CRM Standard Preparation->LC-MS/MS or GC-MS/MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General analytical workflow for nitrosamine quantification using CRMs.

Conclusion

The selection and proper use of certified reference materials are fundamental to achieving accurate and reliable data in nitrosamine analysis. While several reputable suppliers offer a wide range of nitrosamine CRMs, a thorough evaluation of the product's specifications and the manufacturer's quality credentials is essential. This guide provides a starting point for comparing available CRMs and understanding the rigorous processes behind their development, empowering researchers and drug development professionals to make informed decisions and ensure the safety and quality of pharmaceutical products.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety information and procedural guidance for the proper disposal of 2,6-Dichloro-9-nitroso-9H-purine. This compound belongs to the family of N-nitroso compounds, which are recognized for their potential carcinogenic properties.[1][2][3] Adherence to stringent safety and disposal protocols is imperative to mitigate risks to personnel and the environment.

Hazard Summary and Safety Precautions

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard profile is constructed based on the known risks associated with N-nitroso compounds and halogenated purines. N-nitroso compounds are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1][2]

Key Hazards:

  • Carcinogenicity: N-nitroso compounds are known to be genotoxic carcinogens, meaning they can directly damage DNA and lead to mutations that may result in cancer.[1]

  • Toxicity: These compounds can cause severe liver damage and internal bleeding.[4] Animal studies have shown that exposure to N-nitroso compounds can lead to cancer of the liver, esophagus, and lungs, as well as non-cancerous liver disease.[4]

  • Irritation: Similar chlorinated purine (B94841) compounds are known to cause skin and serious eye irritation, as well as respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield.

    • A lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Quantitative Data: General Hazards of N-Nitroso Compounds

Hazard ClassificationAgency/SourceDetails
Carcinogenicity IARCMany N-nitroso compounds are classified as Group 2A (probably carcinogenic to humans) or Group 2B (possibly carcinogenic to humans).[2]
Carcinogenicity NTPDesignated as "reasonably anticipated to be human carcinogens."[2]
Toxicity EPAClassified as probable human carcinogens.[4]

Disposal Protocol

Disclaimer: No specific, validated disposal protocol for this compound was found in the available resources. The following procedure is based on best practices for the disposal of highly hazardous, carcinogenic, and halogenated organic compounds. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by a hazardous waste professional.

    • Collect all waste containing this compound (including contaminated PPE, labware, and cleaning materials) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste," "Toxic," and "Carcinogen."

      • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard symbol for carcinogenicity).

  • Waste Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • For small spills, use an absorbent material (e.g., vermiculite, sand) to soak up the material. Avoid raising dust.

    • Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.

    • For large spills, contact your institution's EHS department or emergency response team immediately.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • The primary method for the disposal of halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle compound in a certified chemical fume hood A->B C Segregate waste containing this compound B->C Generate Waste D Place in a dedicated, sealed, and labeled hazardous waste container C->D E Store container in a secure secondary containment area D->E H Contact licensed hazardous waste disposal company E->H F Small Spill: Use absorbent material and collect in waste container G Large Spill: Evacuate and contact EHS/Emergency Response I Arrange for pickup and transport H->I J High-temperature incineration at a certified facility I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 2,6-Dichloro-9-nitroso-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The safe handling of specialized chemical reagents is paramount in research and development. This document provides essential safety and logistical information for 2,6-Dichloro-9-nitroso-9H-purine, a compound that requires stringent safety protocols due to its chemical structure. The purine (B94841) backbone is a common feature in biologically active molecules, and the dichloro-substituents and, most notably, the N-nitroso group, necessitate careful handling as a potential carcinogen.[1][2][3]

This guide, designed for researchers, scientists, and drug development professionals, outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of experimental work.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryRecommended Equipment SpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile), double-gloved.Prevents skin contact. Given the potential for high toxicity, double gloving is a prudent measure.
Body Protection A dedicated, flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Essential for handling the solid compound or when there is any risk of aerosolization.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is critical. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

2. Handling Procedures:

  • Before use, carefully inspect the container for any damage.

  • When weighing the solid, do so within the fume hood on a tared, disposable weigh boat.

  • If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Keep the container tightly sealed when not in use.[4]

3. Post-Handling:

  • Thoroughly decontaminate the designated handling area and any equipment used.

  • Carefully remove and dispose of the outer pair of gloves immediately after handling.

  • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[4]

Disposal Plan: Managing a Potential Carcinogen

All waste generated from handling this compound must be treated as hazardous and potentially carcinogenic waste.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste, including reaction mixtures and cleaning solvents, should be collected in a separate, sealed, and labeled hazardous waste container.

2. Disposal Procedure:

  • Follow all institutional and local regulations for the disposal of carcinogenic chemical waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Arrange for professional disposal of the hazardous waste through your institution's EHS office.

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for safely managing this compound from receipt to disposal.

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.